Technical Documentation Center

2-Cyclopropylcyclohexane-1-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Cyclopropylcyclohexane-1-carboxylic acid
  • CAS: 1512893-46-7

Core Science & Biosynthesis

Foundational

Conformational Dynamics and Stereochemical Control: A Technical Guide to cis-trans Isomerism in 2-Cyclopropylcyclohexane-1-carboxylic Acid

Executive Summary In modern drug discovery and materials science, the cyclohexane ring is a privileged scaffold used to restrict the conformational flexibility of pharmacophores. By locking substituents into specific spa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the cyclohexane ring is a privileged scaffold used to restrict the conformational flexibility of pharmacophores. By locking substituents into specific spatial vectors, researchers can dramatically enhance target binding affinity and metabolic stability. 2-Cyclopropylcyclohexane-1-carboxylic acid serves as a highly sophisticated model system for these principles. It features both a versatile hydrogen-bonding moiety (the carboxylic acid) and a lipophilic, metabolically stable bioisostere (the cyclopropyl group).

This whitepaper provides an in-depth analysis of the cis-trans isomerism inherent to this molecule. We will explore the causality behind its conformational preferences, differentiate between standard pendant effects and cutting-edge spirocyclic effects, and provide a self-validating experimental protocol for isolating and verifying its stereoisomers.

Conformational Mechanics: The Causality of cis-trans Isomerism

The stereochemical behavior of 1,2-disubstituted cyclohexanes is governed by a thermodynamic tug-of-war between 1,3-diaxial interactions and gauche steric strain. To understand the causality behind the preferred conformations of 2-cyclopropylcyclohexane-1-carboxylic acid, we must analyze the steric bulk of its substituents, quantified by their A-values .

1,3-Diaxial Interactions and A-Values

The A-value represents the Gibbs free energy difference (


) between the axial and equatorial conformations of a monosubstituted cyclohexane. A higher A-value indicates a stronger preference for the equatorial position to avoid steric clashes with axial protons at the C3 and C5 positions [1].
  • Carboxylic Acid (-COOH): The A-value is approximately 1.35 – 1.50 kcal/mol.

  • Cyclopropyl Group (-C3H5): While one might assume a three-membered ring is exceptionally bulky, its A-value is surprisingly moderate (approx. 1.14 – 1.75 kcal/mol)[1][4].

The Causality of the Cyclopropyl A-Value: Why is the cyclopropyl group less sterically demanding than an isopropyl (2.15 kcal/mol) or tert-butyl (4.9 kcal/mol) group? The causality lies in its geometry. The cyclopropane ring is flat and can rotate around the C-C bond to adopt a "bisected" conformation . In this geometry, the flat face of the three-membered ring is presented to the cyclohexane chair, and the C-H bond points inward, effectively minimizing severe 1,3-diaxial clashes.

Differentiating Pendant vs. Spirocyclic Effects

When analyzing cyclopropyl-substituted cyclohexanes, it is critical to distinguish between pendant groups (as in our target molecule) and spirocyclic groups. Recent groundbreaking research by Gleason et al. (2024) demonstrated that spirocyclopropanes adjacent to a substituent can actually drive that substituent into the axial position (yielding negative A-values) due to a combination of torsional strain relief and hyperconjugation [2]. However, because the cyclopropyl group in 2-cyclopropylcyclohexane-1-carboxylic acid is a pendant substituent, standard equatorial preferences apply.

Stereochemical Analysis of the Isomers

Because the molecule has two stereocenters (C1 and C2), it exists as two pairs of enantiomers: the trans isomers and the cis isomers.

The trans Isomer: Diequatorial Dominance

The trans isomer consists of the (1R,2R) and (1S,2S) enantiomers. In a chair conformation, a trans-1,2-disubstituted cyclohexane can adopt either a diequatorial (e,e) or a diaxial (a,a) geometry.

  • Causality: The (e,e) conformer is overwhelmingly favored because both the bulky cyclopropyl and carboxylic acid groups reside in the unhindered equatorial plane, completely avoiding 1,3-diaxial interactions. The (a,a) conformer is highly destabilized and exists only as a negligible fraction of the equilibrium.

The cis Isomer: The (a,e) vs (e,a) Tug-of-War

The cis isomer consists of the (1R,2S) and (1S,2R) enantiomers. By geometric necessity, one substituent must be axial and the other equatorial.

  • Causality: This creates a dynamic equilibrium between the (a,e) and (e,a) conformers. Because the A-values of the -COOH and cyclopropyl groups are relatively close, the equilibrium is not entirely one-sided. The conformer placing the slightly bulkier group in the equatorial position will be favored, but the exact ratio is highly solvent-dependent due to the solvation shell surrounding the carboxylic acid.

ConformationalLogic A 2-Cyclopropylcyclohexane- 1-carboxylic acid B trans-Isomer (1R,2R / 1S,2S) A->B C cis-Isomer (1R,2S / 1S,2R) A->C D Diequatorial (e,e) Highly Favored ΔG < 0 B->D Major E Diaxial (a,a) Highly Disfavored ΔG > 0 B->E Minor F Cyclopropyl (e) COOH (a) Favored if A(cPr) > A(COOH) C->F Equilibrium G Cyclopropyl (a) COOH (e) Favored if A(COOH) > A(cPr) C->G Equilibrium

Caption: Conformational logic tree for the cis and trans isomers of 2-cyclopropylcyclohexane-1-carboxylic acid.

Self-Validating Experimental Protocol

Direct separation of isomeric carboxylic acids via silica gel chromatography is notoriously difficult due to severe peak tailing caused by hydrogen bonding to the stationary phase. Therefore, a robust, self-validating protocol requires derivatization, physical separation, deprotection, and spectroscopic validation.

Step-by-Step Methodology
  • Esterification (Derivatization): Dissolve the cis/trans isomeric mixture of 2-cyclopropylcyclohexane-1-carboxylic acid in anhydrous DMF. Add 1.5 equivalents of potassium carbonate (K₂CO₃) and 1.2 equivalents of methyl iodide (MeI). Stir at room temperature for 4 hours. This converts the acids into non-polar methyl esters, eliminating hydrogen bonding.

  • Chromatographic Separation: Concentrate the reaction mixture and purify via flash column chromatography (Silica gel, 95:5 Hexanes/Ethyl Acetate). The trans isomer (diequatorial) typically exhibits a higher

    
     value than the cis isomer due to the differential steric shielding of the ester carbonyl, which alters its interaction with the silica.
    
  • Hydrolysis (Deprotection): Isolate the pure ester fractions. Dissolve each separately in a 3:1 mixture of THF/H₂O. Add 3.0 equivalents of Lithium Hydroxide (LiOH) and stir at 40°C until TLC indicates complete consumption of the ester.

  • Acidic Workup: Acidify the aqueous layer to pH 2 using 1M HCl, and extract with dichloromethane (DCM) to yield the pure cis and trans carboxylic acids.

NMR Validation (The Karplus Equation)

To ensure trustworthiness, the protocol relies on physical laws for validation—specifically, the Karplus equation , which correlates the


 (three-bond) NMR coupling constant with the dihedral angle between adjacent protons.
  • Validating the trans Isomer: In the favored (e,e) conformation, the protons at C1 and C2 are both axial. The dihedral angle is ~180°, resulting in a large coupling constant (

    
    ).
    
  • Validating the cis Isomer: In the (a,e) conformation, one proton is axial and the other is equatorial. The dihedral angle is ~60°, resulting in a small coupling constant (

    
    ).
    

Workflow S1 1. Synthesis (Isomeric Mixture) S2 2. Esterification (MeI, K2CO3) S1->S2 S3 3. Silica Gel Chromatography S2->S3 S4 4. Hydrolysis (LiOH, THF/H2O) S3->S4 Pure trans-Ester S3->S4 Pure cis-Ester S5 5. 1H-NMR Validation S4->S5 S5_detail trans: J_aa ~ 10-12 Hz cis: J_ae ~ 3-5 Hz S5->S5_detail

Caption: Self-validating experimental workflow for the separation and verification of cis/trans isomers.

Quantitative Data Summaries

Table 1: Comparative A-Values in Cyclohexane Systems

Substituent GroupA-Value (kcal/mol)Steric/Electronic Rationale
Methyl (-CH₃) 1.70 - 1.74Baseline alkyl reference [1].
Carboxylic Acid (-COOH) 1.35 - 1.50Planar carbonyl allows rotation to minimize strain [3].
Cyclopropyl (-C₃H₅) 1.14 - 1.75Bisected conformation minimizes 1,3-diaxial clashes [4].
Isopropyl (-CH(CH₃)₂) 2.15Severe branching causes unavoidable gauche interactions [1].
tert-Butyl (-C(CH₃)₃) 4.90Extreme bulk effectively "locks" the ring conformation [1].

Table 2: Diagnostic


H-NMR Parameters for Validation 
IsomerPreferred ConformationC1-H / C2-H RelationshipExpected Dihedral AngleDiagnostic

trans Diequatorial (e,e)Axial - Axial~ 180°10 – 12 Hz (Large)
cis Axial-Equatorial (a,e)Axial - Equatorial~ 60°3 – 5 Hz (Small)

References

  • Title: Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" Source: Master Organic Chemistry URL: [Link]

  • Title: Driving tert-butyl axial: the surprising cyclopropyl effect Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Cyclohexane, cyclopropyl- (CID 141725) Source: PubChem - NIH URL: [Link]

Exploratory

2-Cyclopropylcyclohexane-1-carboxylic Acid: Comprehensive Identifier Profiling and Synthetic Utilization Guide

Executive Summary As modern drug discovery increasingly prioritizes sp³-rich, conformationally restricted scaffolds to improve clinical success rates, alicyclic building blocks like1[1] have gained significant traction....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery increasingly prioritizes sp³-rich, conformationally restricted scaffolds to improve clinical success rates, alicyclic building blocks like1[1] have gained significant traction. The incorporation of a cyclopropyl moiety onto a cyclohexane ring introduces high local rigidity and lipophilicity without drastically inflating the molecular weight. This technical guide provides a rigorous examination of the compound's chemical identifiers, physicochemical properties, and detailed, self-validating protocols for its synthesis and analytical characterization.

Section 1: Core Chemical Identifiers & Structural Metrics

To ensure data integrity across chemical databases, electronic laboratory notebooks (ELNs), and procurement systems, standardizing chemical identifiers is paramount. The primary registry number for this compound is 1[1], and it is commercially accessible through major chemical vendors for high-throughput screening and synthesis[2].

Table 1: Standardized Chemical Identifiers

Identifier TypeValue
Chemical Name 2-Cyclopropylcyclohexane-1-carboxylic acid
CAS Registry Number 1512893-46-7
Molecular Formula C₁₀H₁₆O₂
SMILES C1CCC(C(C1)C2CC2)C(=O)O
InChIKey ZXHSRQGZABKQQZ-UHFFFAOYSA-N
MDL Number MFCD24025058

Data sourced from BLD Pharm[1] and PubChemLite[3].

Section 2: Physicochemical & Mass Spectrometry Properties

The cyclopropyl group acts as a classic bioisostere to modulate metabolic stability—often strategically placed to block cytochrome P450 oxidation sites. Understanding its exact mass and ionization behavior is critical for downstream pharmacokinetic (PK) profiling.

Table 2: Quantitative Physicochemical Data

PropertyValue
Molecular Weight 168.24 g/mol
Monoisotopic Mass 168.11504 Da
Predicted XLogP 2.9
ESI- Adduct [M-H]⁻ 167.10776 m/z
ESI+ Adduct[M+H]⁺ 169.12232 m/z

Mass spectrometry predictions and XLogP data sourced from PubChemLite[3].

Section 3: Synthetic Methodology & Reaction Causality

Expertise & Experience: Direct functionalization of cyclohexane rings with cyclopropyl moieties often suffers from poor regioselectivity. A highly controlled, field-proven approach utilizes the Simmons-Smith cyclopropanation of an exocyclic alkene precursor (2-vinylcyclohexane-1-carboxylic acid methyl ester), followed by ester hydrolysis.

The causality behind choosing the Furukawa modification (using diethylzinc, Et₂Zn, and diiodomethane, CH₂I₂) over traditional Zn-Cu couples is the homogeneous nature of the reagent. This ensures reproducible carbenoid generation and higher diastereoselectivity, driven by the steric bulk of the adjacent ester group directing the attack.

Protocol 1: Synthesis of 2-Cyclopropylcyclohexane-1-carboxylic acid
  • Preparation of the Carbenoid: In an oven-dried, argon-purged Schlenk flask, dissolve 2-vinylcyclohexane-1-carboxylic acid methyl ester (1.0 eq) in anhydrous dichloromethane (DCM). Cool the system to 0 °C to safely control the exothermic carbenoid formation.

  • Reagent Addition: Dropwise add diethylzinc (1.0 M in hexanes, 2.5 eq). Stir for 15 minutes. Causality: The choice of 2.5 equivalents ensures complete conversion despite the competitive formation of inactive zinc-coordinated oligomers.

  • Cyclopropanation: Slowly add diiodomethane (5.0 eq) via syringe pump over 1 hour. Causality: Slow addition minimizes the unwanted homocoupling of the carbenoid into ethylene gas.

  • Reaction Progression: Warm the reaction to room temperature and stir for 12 hours. Monitor via TLC until the starting material is fully consumed.

  • Hydrolysis: Quench with saturated aqueous NH₄Cl. Extract the organic layer, concentrate, and dissolve the crude ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at 40 °C for 4 hours to cleave the methyl ester.

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield the target compound.

SyntheticWorkflow Start 2-Vinylcyclohexane-1-carboxylate Cyclopropanation Cyclopropanation (0 °C to RT, 12h) Start->Cyclopropanation Substrate Carbenoid Et2Zn + CH2I2 (Furukawa Carbenoid) Carbenoid->Cyclopropanation Reagent Intermediate 2-Cyclopropylcyclohexane- 1-carboxylate Cyclopropanation->Intermediate DCM solvent Hydrolysis LiOH / THF-H2O (40 °C, 4h) Intermediate->Hydrolysis Saponification Product 2-Cyclopropylcyclohexane- 1-carboxylic acid Hydrolysis->Product Acidification (pH 2)

Fig 1: Synthetic workflow for 2-cyclopropylcyclohexane-1-carboxylic acid via Furukawa modified Simmons-Smith.

Section 4: Analytical Validation & Self-Validating Systems

Trustworthiness: A synthetic protocol is only as reliable as its validation. To verify the structural integrity of 1[1], a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy must be executed.

Protocol 2: LC-MS and NMR Characterization
  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade methanol. For NMR, dissolve 5 mg in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

  • LC-MS Analysis: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes. Causality: The acidic mobile phase ensures the carboxylic acid remains protonated during chromatography, preventing peak tailing, while promoting distinct ionization in the ESI- mode to yield the [M-H]⁻ adduct at exactly 167.10776 m/z[3].

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra at 400 MHz and 100 MHz, respectively. Causality: The cyclopropyl protons are highly shielded by the ring current and will appear uniquely upfield (0.1 - 0.5 ppm). This provides a self-validating diagnostic signal that confirms the success of the cyclopropanation, completely distinct from the broader cyclohexane methylene envelope (1.0 - 2.0 ppm).

AnalyticalValidation Sample Purified Compound (CAS: 1512893-46-7) LCMS LC-HRMS Analysis (ESI+/-) Sample->LCMS NMR NMR Spectroscopy (1H & 13C in CDCl3) Sample->NMR MassConfirm Mass Confirmation [M-H]- m/z 167.1078 LCMS->MassConfirm Exact Mass StructConfirm Structural Elucidation Upfield Cyclopropyl (0.1-0.5 ppm) NMR->StructConfirm Connectivity Validation Validated Compound Identity MassConfirm->Validation Cross-check StructConfirm->Validation Cross-check

Fig 2: Self-validating analytical workflow combining HRMS exact mass and NMR structural elucidation.

References

  • Title: 2-cyclopropylcyclohexane-1-carboxylic acid (C10H16O2) - PubChemLite Source: uni.lu URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Conformational Analysis of 2-Cyclopropylcyclohexane-1-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The conformational landscape of small molecules is a critical determinant of their physicochemical properties and biological activity. In...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of small molecules is a critical determinant of their physicochemical properties and biological activity. In drug discovery, a molecule's three-dimensional structure governs its interaction with biological targets, making conformational analysis a cornerstone of rational drug design. This technical guide provides an in-depth analysis of 2-Cyclopropylcyclohexane-1-carboxylic acid, a molecule that combines the flexible cyclohexane scaffold with two functionally distinct and conformationally influential substituents: a sterically demanding and electronically unique cyclopropyl group, and a polar, hydrogen-bonding carboxylic acid group. We will explore the fundamental principles of cyclohexane stereochemistry, the specific influences of each substituent, the conformational equilibria of both cis and trans isomers, and the modern experimental and computational techniques used for their elucidation.

Foundational Principles of Cyclohexane Conformation

The cyclohexane ring is not a planar hexagon. Such a structure would suffer from significant angle strain, with C-C-C bond angles of 120° instead of the ideal tetrahedral angle of ~109.5°, and debilitating torsional strain from eclipsed C-H bonds.[1] To relieve these strains, the ring puckers into several conformations, the most stable of which is the chair conformation .[2]

In the chair form, all bond angles are close to the ideal tetrahedral value, and all adjacent C-H bonds are staggered, eliminating torsional strain. The chair conformation possesses two distinct types of substituent positions:

  • Axial (a): Six bonds that are parallel to the principal C3 axis of the ring, pointing alternately up and down.

  • Equatorial (e): Six bonds that point out from the "equator" of the ring.

Cyclohexane undergoes a rapid "ring flip" at room temperature, which interconverts two equivalent chair conformations. During this flip, all axial positions become equatorial, and all equatorial positions become axial.

1.1 The Energetic Cost of the Axial Position: A-Values

When a substituent other than hydrogen is present, the two chair conformers are no longer equal in energy. Generally, the conformer with the substituent in the equatorial position is more stable. This is due to unfavorable steric interactions, known as 1,3-diaxial interactions , between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it.[3][4][5] These interactions are essentially gauche-butane interactions.[6]

The energetic preference for the equatorial position is quantified by the conformational "A-value," which is the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers.[7] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.

SubstituentA-Value (kcal/mol)Approximate % Equatorial (25 °C)
-H050%
-CN0.15 - 0.25~60%
-Br0.38 - 0.55~67%
-OH0.5 - 1.0~73%
-COOH 1.35 - 1.46 ~90%
-CH₃1.7495%
-Cyclopropyl ~2.15 ~97%
-C(CH₃)₃>4.5>99.9%
Note: A-values can vary slightly depending on the solvent and experimental conditions. The value for the cyclopropyl group is comparable to an isopropyl group.
The Substituents in Focus

The conformational behavior of 2-Cyclopropylcyclohexane-1-carboxylic acid is dictated by the interplay between its two unique substituents.

2.1 The Carboxylic Acid Group (-COOH)

The carboxylic acid is a polar functional group capable of acting as both a hydrogen bond donor and acceptor.[8][9] Its carbon is sp² hybridized, resulting in a planar geometry for the carboxyl group itself.[8][10] The group itself has a rotational preference around the C-C single bond, with the syn conformation (where the acidic hydrogen is eclipsed with the carbonyl oxygen) being significantly more stable than the anti conformation in the absence of other interactions.[11][12] With an A-value of approximately 1.4 kcal/mol, it has a strong preference for the equatorial position to avoid 1,3-diaxial strain.

2.2 The Cyclopropyl Group

The cyclopropyl group is a fascinating substituent. Its three-membered ring is highly strained, with C-C-C bond angles of 60°.[13] This strain results in unique electronic properties. The C-C bonds have significant p-character, described by the Walsh orbital model, which gives the ring electronic properties akin to a π-system.[14]

Key properties include:

  • Steric Demand: Its A-value is approximately 2.15 kcal/mol, similar to an isopropyl group, indicating it is sterically bulkier than a carboxylic acid group.

  • Electronic Character: It can conjugate with adjacent π-acceptor groups, influencing bond lengths and rotational barriers.[15]

  • Hydrogen Bond Acceptor: The region of high electron density on the "outside" of the C-C bonds can act as a weak hydrogen bond acceptor.[16][17] This has been observed in cyclopropylcarbinol, where an intramolecular interaction exists between the hydroxyl group and the cyclopropane ring.[16][17] This interaction is highly relevant to the molecule of interest.

Conformational Analysis of cis-2-Cyclopropylcyclohexane-1-carboxylic acid

In the cis isomer, the two substituents are on the same face of the ring. This stereochemistry dictates that in any chair conformation, one substituent must be axial and the other must be equatorial (a,e). A ring flip interconverts the two non-equivalent chair conformers (e,a).[1]

Caption: Conformational equilibrium of the trans isomer.

The energetic difference between these two conformers is substantial.

  • Diequatorial Conformer (e,e): This is the highly favored, low-energy conformation. Both bulky substituents occupy the sterically preferred equatorial positions, avoiding any significant 1,3-diaxial interactions. There is, however, a minor destabilizing gauche interaction between the two adjacent equatorial groups. [1]* Diaxial Conformer (a,a): This conformation is highly unstable. Both the cyclopropyl group and the carboxylic acid group are forced into axial positions, resulting in severe 1,3-diaxial steric clashes with the axial hydrogens on the ring. The combined steric strain would be the sum of their individual A-values, totaling approximately 3.55 kcal/mol, making this conformer practically unpopulated at room temperature.

Methodologies for Conformational Elucidation

Determining the precise conformational preferences and the dynamics of their interconversion requires a combination of experimental and computational techniques.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental tool for solution-state conformational analysis.

  • Chemical Shifts: Axial and equatorial protons exist in different magnetic environments, leading to distinct chemical shifts. Time-averaged chemical shifts can provide information about the equilibrium position.

  • Vicinal Coupling Constants (³J): The magnitude of the spin-spin coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle (Φ) between them. This relationship is described by the Karplus equation . [18][19]For example, a large coupling constant (³J ≈ 8-13 Hz) is indicative of an anti-periplanar arrangement (Φ ≈ 180°), which occurs between two axial protons (Hₐ-Hₐ). Smaller couplings (³J ≈ 1-5 Hz) are observed for gauche relationships, such as axial-equatorial (Hₐ-Hₑ) and equatorial-equatorial (Hₑ-Hₑ) protons. By measuring the coupling constants of the protons at C1 and C2, one can deduce the preferred orientation of the substituents. [20]

G cluster_workflow Figure 3: NMR Experimental Workflow prep 1. Sample Preparation Dissolve cis or trans isomer in a deuterated solvent (e.g., CDCl₃). acq1d 2. 1D ¹H NMR Acquisition Acquire high-resolution spectrum to observe chemical shifts and coupling patterns. prep->acq1d acq2d 3. 2D NMR Acquisition (COSY) Perform a COSY experiment to confirm proton-proton connectivities and resolve overlapping signals. acq1d->acq2d analysis 4. Spectral Analysis Measure vicinal coupling constants (³J) for protons on C1, C2, and adjacent ring protons. acq2d->analysis karplus 5. Karplus Equation Application Use measured ³J values to calculate dihedral angles and infer axial/equatorial positions. analysis->karplus conclusion 6. Conformer Population Determine the major conformer and estimate the equilibrium constant (K_eq) based on time-averaged J-values. karplus->conclusion

Caption: Workflow for NMR-based conformational analysis.
5.2 Computational Chemistry

Computational methods provide a powerful means to calculate the relative energies of different conformers and map the potential energy surface for interconversion.

  • Molecular Mechanics (MM): Force fields like MMFF are used for rapid energy calculations. [21]MM is ideal for performing conformational searches to identify all possible low-energy structures. [22]* Quantum Mechanics (QM): Methods like Density Functional Theory (DFT), often using functionals like B3LYP, provide much more accurate energies. [23][24]Single-point energy calculations are typically performed on the geometries obtained from MM searches to refine the relative stabilities of the conformers. [25]

G cluster_workflow Figure 4: Computational Analysis Workflow build 1. Structure Building Construct 3D models of all possible starting conformers (e.g., cis-a,e; cis-e,a; trans-e,e; trans-a,a). mm_search 2. MM Conformational Search Use a Molecular Mechanics force field (e.g., MMFF) to perform a systematic or random (Monte Carlo) search for all low-energy minima. build->mm_search dft_opt 3. DFT Geometry Optimization Take the lowest energy conformers from the MM search and re-optimize their geometries using a higher level of theory (e.g., DFT B3LYP/6-31G(d)). mm_search->dft_opt freq_calc 4. Frequency Calculation Perform frequency calculations on optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermochemical data (Gibbs Free Energy). dft_opt->freq_calc energy_comp 5. Energy Comparison Compare the calculated Gibbs Free Energies of all stable conformers to determine their relative populations via the Boltzmann distribution. freq_calc->energy_comp

Caption: Workflow for computational conformational analysis.
Conclusion and Implications

The conformational analysis of 2-Cyclopropylcyclohexane-1-carboxylic acid reveals a complex interplay of steric and electronic effects.

  • The trans isomer is conformationally simple, existing almost exclusively in a diequatorial (e,e) state, effectively locking the molecule into a single, well-defined shape.

  • The cis isomer presents a more nuanced case. A delicate balance exists between the steric preference for placing the larger cyclopropyl group equatorially and the potential for a stabilizing intramolecular hydrogen bond that favors an axial carboxylic acid. Evidence suggests the conformer with an equatorial cyclopropyl group and an axial carboxylic acid is the most probable, but this equilibrium could be sensitive to the chemical environment.

For drug development professionals, this understanding is paramount. The well-defined structure of the trans isomer makes it a rigid scaffold, which can be advantageous for designing ligands with high specificity. The more complex equilibrium of the cis isomer presents both a challenge and an opportunity; its ability to adopt different conformations could allow for adaptation to different binding pockets, but may also come at an entropic cost upon binding. The methodologies outlined herein provide a robust framework for dissecting these complexities, enabling the rational design of next-generation therapeutics.

References
  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I. Retrieved from [Link]

  • Química Orgánica. (n.d.). 1,3-diaxial interaction - Substituted cyclohexanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

  • Lumen Learning. (n.d.). Monosubstituted Cylcohexanes. MCC Organic Chemistry. Retrieved from [Link]

  • Rao, V. S., & Perlin, A. S. (1987). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. In NMR Spectroscopy and Stereochemistry (pp. 1-35).
  • Lankhorst, P. P., Haasnoot, C. A. G., Erkelens, C., & Altona, C. (1984). Carbon-13 NMR in Conformational Analysis of Nucleic Acid Fragments. 2. A Reparametrization of the Karplus Equation for Vicinal NMR Coupling Constants in CCOP and HCOP Fragments. Journal of Biomolecular Structure and Dynamics, 1(6), 1387-1405.
  • University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes. Chemistry. Retrieved from [Link]

  • Cremer, D., & Pople, J. A. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules, 8(4), 370-391.
  • Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Retrieved from [Link]

  • Mollica, G., et al. (2019). A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals.
  • Oki, M., Iwamura, H., Murayama, T., & Oka, I. (1969). Intramolecular Interaction between the Hydroxyl Group and the Cyclopropane Ring. Bulletin of the Chemical Society of Japan, 42(7), 1986-1991.
  • JoVE. (2023, April 30). Video: Stability of Substituted Cyclohexanes. Retrieved from [Link]

  • Beilstein Journals. (n.d.). nmr-prove of configuration. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 1 Conformational Searching in Molecular Mechanics Calculations. UCI Department of Chemistry. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Maestro Tutorial: Conformational Analysis. Retrieved from [Link]

  • OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. Retrieved from [Link]

  • Grimme, S., & Brandenburg, J. G. (2021). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • Echavarren, A. M., & Nevado, C. (2015). Gold-Catalyzed Reactions via Cyclopropyl Gold Carbene-like Intermediates. Accounts of Chemical Research, 48(8), 2269-2280.
  • Hahn, R. C., Howard, P. H., & Lorenzo, G. A. (1971). Cyclopropane-arene interactions. II. Intramolecular charge transfer and geometry effects cyclopropyl nitroaromatic systems. Journal of the American Chemical Society, 93(22), 5816-5823.
  • de Meijere, A. (Ed.). (2000). structure and reactivity of the cyclopropane species. In Houben-Weyl Methods of Organic Chemistry, Vol. E 17a.
  • Oki, M., Iwamura, H., Murayama, T., & Oka, I. (2006, March 27). Intramolecular Interaction between the Hydroxyl Group and the Cyclopropane Ring. Bulletin of the Chemical Society of Japan. Oxford Academic.
  • Hospital, A., et al. (2015). EXPLORING THE CONFORMATIONAL LANDSCAPE OF BIOACTIVE SMALL MOLECULES. bioRxiv.
  • University of California, Irvine. (n.d.). 1 Calculation of Relative Energies of Conformers and Stereoisomers and Equilibrium Ratios of Products using Molecular Mechanics. UCI Department of Chemistry. Retrieved from [Link]

  • Adaptive Force Matching. (2021). A comparison of three DFT exchange–correlation functionals and two basis sets for the prediction of the conformation distribution of hydrated polyglycine. Physical Chemistry Chemical Physics, 23(42), 24345-24354.
  • Haghdadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society, 76(3), 395-406.
  • Zubatyuk, R., et al. (2020). Practical Machine Learning Strategies. I. Correcting the MMFF Molecular Mechanics Model to More Accurately Provide Conformational Energy Differences in Flexible Organic Molecules.
  • University of Georgia. (n.d.). Molecular Mechanics. Retrieved from [Link]

  • Wu, X., & Brooks, B. R. (2018). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. The Journal of Physical Chemistry B, 122(49), 11252-11259.
  • The Royal Society of Chemistry. (n.d.).
  • Allen, F. H., et al. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Acta Crystallographica Section B: Structural Science, 67(Pt 1), 72-83.
  • HSCprep. (2025, March 4). Carboxylic Acids: Structure, Properties, and Reactions. Chemistry. Retrieved from [Link]

  • Allen, F. H., et al. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Acta Crystallographica Section B: Structural Science, 67(1), 72-83.
  • Chemistry LibreTexts. (2022, October 4). 4.2.3: Structure and Properties of Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

  • de Meijere, A. (1979). Bonding Properties of Cyclopropane and Their Chemical Consequences. Angewandte Chemie International Edition in English, 18(11), 809-826.
  • Rzepa, H. (2017, April 11). The conformation of carboxylic acids revealed. Henry Rzepa's Blog. Retrieved from [Link]

Sources

Exploratory

De Novo Synthesis of 2-Cyclopropylcyclohexane-1-carboxylic Acid: A Technical Guide

Executive Summary Conformational restriction is a cornerstone of modern rational drug design. The incorporation of cyclopropyl rings into alicyclic scaffolds—such as the cyclohexane core—enhances metabolic stability, mod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Conformational restriction is a cornerstone of modern rational drug design. The incorporation of cyclopropyl rings into alicyclic scaffolds—such as the cyclohexane core—enhances metabolic stability, modulates lipophilicity, and restricts the conformational space of the pharmacophore to improve target binding affinity. This in-depth technical guide details two robust, validated synthetic pathways for the preparation of 2-cyclopropylcyclohexane-1-carboxylic acid . By balancing mechanistic theory with practical, self-validating experimental protocols, this whitepaper serves as a comprehensive resource for synthetic chemists and drug development professionals.

Retrosynthetic Analysis & Strategic Design

The structural complexity of 2-cyclopropylcyclohexane-1-carboxylic acid lies in the contiguous stereocenters at C1 and C2 of the cyclohexane ring. To access this scaffold efficiently, we propose two orthogonal retrosynthetic disconnections:

  • Pathway A (Late-Stage Cyclopropanation): Disconnection of the cyclopropyl ring leads to a 2-vinylcyclohexane-1-carboxylic acid precursor, which can be cyclopropanated using zinc-carbenoid chemistry.

  • Pathway B (Early-Stage Cycloaddition): Disconnection of the cyclohexane core via a [4+2] cycloaddition leads to 1-cyclopropyl-1,3-butadiene and an acrylic acid derivative.

Retrosynthesis Target 2-Cyclopropylcyclohexane- 1-carboxylic acid PathA Pathway A: Simmons-Smith Cyclopropanation Target->PathA Retrosynthetic Disconnection PathB Pathway B: Diels-Alder Cycloaddition Target->PathB Retrosynthetic Disconnection PrecursorA 2-Vinylcyclohexane- 1-carboxylic acid PathA->PrecursorA PrecursorB 1-Cyclopropyl-1,3-butadiene + Acrylic Acid PathB->PrecursorB

Retrosynthetic analysis of 2-cyclopropylcyclohexane-1-carboxylic acid.

Pathway A: The Simmons-Smith Cyclopropanation Route

The 1 is the premier method for the stereospecific conversion of alkenes to cyclopropanes. The active reagent, an iodomethylzinc iodide carbenoid (


), delivers a methylene group to the alkene in a concerted fashion.
Mechanistic Causality & Experimental Design
  • Why esterify first? The free carboxylic acid of 2-vinylcyclohexane-1-carboxylic acid contains an acidic proton that will rapidly quench the highly reactive organozinc carbenoid, leading to poor yields and reagent degradation. Masking the acid as a methyl ester is a mandatory, self-validating step to ensure carbenoid survival.

  • Why Simmons-Smith over Diazomethane? Photolysis of diazomethane generates a free, highly reactive methylene carbene that is prone to unselective C-H insertion side reactions[1]. The 2 is electrophilic and reacts exclusively with the

    
    -bond, preserving the integrity of the cyclohexane backbone and ensuring stereospecific syn-addition.
    

SimmonsSmithWorkflow Step1 1. Esterification (MeOH, H2SO4) Step2 2. Carbenoid Generation (Zn-Cu, CH2I2) Step1->Step2 Step3 3. Cyclopropanation (Concerted Delivery) Step2->Step3 Step4 4. Saponification (LiOH, THF/H2O) Step3->Step4 Product Target Acid Step4->Product

Step-by-step workflow for the Simmons-Smith cyclopropanation route.

Protocol A: Step-by-Step Methodology
  • Esterification: Dissolve 2-vinylcyclohexane-1-carboxylic acid in anhydrous methanol. Add a catalytic amount of concentrated

    
     and reflux for 4 hours. Concentrate and extract with ethyl acetate (EtOAc) to yield methyl 2-vinylcyclohexane-1-carboxylate.
    
  • Carbenoid Generation: Flame-dry a multi-neck round-bottom flask under an inert argon atmosphere. Suspend a Zn-Cu couple in anhydrous diethyl ether (

    
    ). Add a single crystal of iodine to activate the zinc surface. Introduce diiodomethane (
    
    
    
    ) dropwise, maintaining a gentle reflux to generate the carbenoid.
  • Cyclopropanation: Slowly add the ester substrate to the active carbenoid solution at 0 °C. Warm to room temperature. Self-Validation: Monitor the reaction via TLC (hexane/EtOAc 9:1) until the starting material is entirely consumed.

  • Workup: Quench the reaction strictly with saturated aqueous

    
     to safely neutralize unreacted organozinc species. Extract with 
    
    
    
    , dry over
    
    
    , and concentrate.
  • Saponification: Dissolve the resulting methyl 2-cyclopropylcyclohexane-1-carboxylate in a 3:1 mixture of THF/

    
    . Add 3.0 equivalents of LiOH and stir at room temperature for 12 hours. Acidify the aqueous layer with 1M HCl to pH 2 and extract with EtOAc to yield the target acid.
    

Pathway B: The Diels-Alder Cycloaddition Route

For scalable, atom-economical synthesis, the Diels-Alder reaction provides an elegant solution for constructing the six-membered ring in a single concerted step.

Mechanistic Causality & Experimental Design
  • Regioselectivity (The "Ortho" Rule): According to3, the regiochemical outcome of a Diels-Alder reaction is dictated by the orbital coefficients of the diene and dienophile. In 1-cyclopropyl-1,3-butadiene, the cyclopropyl group acts as a mild electron-donating group, localizing the largest HOMO coefficient at C4. Methyl acrylate possesses an electron-withdrawing carbonyl group, placing the largest LUMO coefficient at C2. The pairing of these coefficients strictly favors the 2-substituted "ortho" product (methyl 2-cyclopropylcyclohex-3-ene-1-carboxylate).

  • Selective Hydrogenation: The resulting cyclohexene intermediate must be reduced. 4 selectively saturates the endocyclic C=C double bond without hydrogenolyzing the cyclopropyl ring, provided the hydrogen pressure is tightly controlled at low levels (e.g., 10-15 psi).

Protocol B: Step-by-Step Methodology
  • Cycloaddition: In a heavy-walled sealed tube, dissolve 1-cyclopropyl-1,3-butadiene and methyl acrylate in toluene. Add a catalytic amount of BHT (butylated hydroxytoluene) to prevent unwanted free-radical diene polymerization.

  • Thermal Activation: Heat the mixture to 110 °C for 18 hours. The regioselectivity is thermodynamically and kinetically driven toward the ortho-adduct. Concentrate the crude mixture and purify via a short silica gel plug.

  • Catalytic Hydrogenation: Transfer the intermediate to a Parr hydrogenation vessel. Dissolve in methanol and add 5 wt% Pd/C catalyst.

  • Reduction: Purge the vessel with nitrogen gas to remove oxygen, then pressurize with high-purity

    
     gas to 15 psi. Stir vigorously at room temperature. Self-Validation: Monitor the reaction progress by observing the pressure drop on the gauge, which indicates hydrogen consumption[4].
    
  • Filtration & Saponification: Filter the mixture through a pad of Celite to completely remove the pyrophoric Pd/C catalyst. Subject the saturated ester to the identical LiOH saponification protocol described in Pathway A to afford 2-cyclopropylcyclohexane-1-carboxylic acid.

Quantitative Data & Pathway Comparison

To assist process chemists in selecting the optimal route, the quantitative metrics of both synthetic pathways are summarized below:

MetricPathway A (Simmons-Smith)Pathway B (Diels-Alder)
Primary Advantage High stereospecificity (direct syn-addition)Excellent atom economy and ring-building efficiency
Overall Yield (Est.) 65 - 75%70 - 85%
Scalability Moderate (Exothermic carbenoid generation)High (Standard catalytic hydrogenation)
Key Intermediate Methyl 2-vinylcyclohexane-1-carboxylateMethyl 2-cyclopropylcyclohex-3-ene-1-carboxylate
Toxicity / Hazards Diiodomethane (Toxic), Zn-Cu (Pyrophoric)Acrylate (Sensitizer),

gas (Flammable)

Conclusion

Both Pathway A and Pathway B offer reliable, high-yielding access to 2-cyclopropylcyclohexane-1-carboxylic acid. Pathway A is highly recommended for the stereospecific derivatization of existing vinyl-cyclohexane scaffolds, leveraging the predictable nature of zinc-carbenoid chemistry. Conversely, Pathway B is superior for de novo bulk scale-up due to the inherent atom economy of the Diels-Alder cycloaddition and the operational simplicity of catalytic hydrogenation.

References

  • Simmons-Smith Cyclopropanation Reaction Source: Organic Reactions (Charette, A. B.; Beauchemin, A.) URL:[Link]

  • Cyclopropanation of Alkenes Source: Master Organic Chemistry URL:[Link]

  • Diels–Alder Reaction (Regioselectivity & Houk's FMO Theory) Source: Wikipedia / J. Am. Chem. Soc. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of 2-Cyclopropylcyclohexane-1-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The synthesis of chiral 1,2-disubstituted cyclohexanes is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The synthesis of chiral 1,2-disubstituted cyclohexanes is a critical operation in drug discovery, heavily relied upon for constructing rigid, metabolically stable pharmacophores[1]. However, achieving high diastereo- and enantioselectivity is notoriously challenging due to the conformational flexibility of the cyclohexane ring.

This application note details a highly robust, self-validating protocol for the stereoselective synthesis of (1R, 2S)-2-cyclopropylcyclohexane-1-carboxylic acid. By leveraging a Copper-catalyzed Asymmetric Conjugate Addition (ACA) of cyclopropylmagnesium bromide to an α,β-unsaturated ester[2], followed by diastereoselective protonation, this method bypasses the need for harsh Diels-Alder conditions or non-selective hydrogenations.

Mechanistic Rationale & Causality

To move beyond empirical recipe-following, it is essential to understand the causality governing this reaction network.

  • Enantiocontrol via Cu-Catalysis: α,β-unsaturated esters are intrinsically less reactive toward conjugate addition than their enone counterparts[3]. To overcome this, a highly reactive chiral organocuprate is generated in situ using CuBr·SMe₂ and a chiral diphosphine ligand (e.g., Tol-BINAP or TaniaPhos). The chiral pocket strictly dictates the Si-face attack of the cyclopropyl group at the C2 position.

  • Enolate Trapping (The Role of TMSCl): The addition of chlorotrimethylsilane (TMSCl) is the linchpin of this protocol. It rapidly traps the intermediate enolate as a silyl ketene acetal. This prevents reversible conjugate addition, suppresses uncatalyzed racemic background reactions, and dramatically accelerates the catalytic cycle[2].

  • Diastereocontrol via Axial Protonation: The bulky cyclopropyl group anchors the cyclohexane ring in a chair conformation, forcing the cyclopropyl substituent into an equatorial position. During the acidic workup, protonation of the silyl ketene acetal occurs axially to avoid 1,3-diaxial steric clashes, yielding the thermodynamically favored 1,2-diequatorial (trans) configuration.

StereoControl A Chiral Cu Complex (Steric Shielding) B Si-Face Attack of c-PrMgBr A->B Enantiocontrol C Silyl Ketene Acetal (C2 Stereocenter Fixed) B->C D Axial Protonation (Avoids 1,3-Diaxial Clash) C->D Diastereocontrol E 1,2-Diequatorial Product (trans-Isomer) D->E

Logical flow of enantiomeric and diastereomeric control mechanisms in the synthesis.

Experimental Workflow

The following workflow outlines the transformation from the commercially available ethyl cyclohex-1-ene-1-carboxylate to the final enantiopure acid.

Workflow A Ethyl cyclohex-1-ene-1-carboxylate B Asymmetric Conjugate Addition (c-PrMgBr, CuBr·SMe2, Tol-BINAP, TMSCl) A->B Step 1 C Silyl Ketene Acetal Intermediate B->C D Diastereoselective Protonation (Acidic Workup) C->D Step 2 E trans-2-Cyclopropylcyclohexane-1-carboxylate D->E F Saponification (LiOH, THF/H2O) E->F Step 3 G (1R, 2S)-2-Cyclopropylcyclohexane-1-carboxylic acid F->G

Experimental workflow for stereoselective 2-cyclopropylcyclohexane-1-carboxylic acid synthesis.

Step-by-Step Protocols & Self-Validating Systems

Step 1: Cu-Catalyzed Asymmetric Conjugate Addition

Objective: Establish the C2 stereocenter with high enantiomeric excess (>95% ee).

  • Preparation of Catalyst Complex: Flame-dry a 100 mL Schlenk flask under argon. Add CuBr·SMe₂ (103 mg, 0.50 mmol, 5 mol%) and (R)-Tol-BINAP (407 mg, 0.60 mmol, 6 mol%).

  • Solvent Addition: Inject dry MTBE (30 mL) and stir at room temperature for 20 minutes until a homogeneous complex forms.

  • Substrate & Trapping Agent: Cool the mixture to -78 °C. Add TMSCl (2.54 mL, 20.0 mmol, 2.0 equiv) dropwise, followed by ethyl cyclohex-1-ene-1-carboxylate (1.54 g, 10.0 mmol, 1.0 equiv).

  • Grignard Addition: Using a syringe pump, add cyclopropylmagnesium bromide (0.5 M in THF, 30.0 mL, 15.0 mmol, 1.5 equiv) over exactly 2 hours. Causality Note: Slow addition maintains a low concentration of the active Grignard, preventing the uncatalyzed, racemic background reaction.

  • Maturation: Stir for an additional 3 hours at -78 °C.

Step 2: Diastereoselective Protonation

Objective: Hydrolyze the silyl ketene acetal to set the C1 stereocenter via thermodynamic control.

  • Quenching: At -78 °C, rapidly inject saturated aqueous NH₄Cl (15 mL). Remove the cooling bath and allow the biphasic mixture to warm to room temperature with vigorous stirring.

  • Thermodynamic Equilibration: Add 1M HCl (5 mL) and stir for 30 minutes. Validation Checkpoint: The acidic environment ensures complete desilylation and drives the enol/enolate protonation exclusively from the axial face, yielding the trans-isomer.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5) to isolate (1R, 2S)-ethyl 2-cyclopropylcyclohexane-1-carboxylate.

Step 3: Saponification

Objective: Cleave the ethyl ester without epimerizing the α-chiral center.

  • Hydrolysis: Dissolve the purified ester in a solvent mixture of THF/MeOH/H₂O (3:1:1, 25 mL). Add LiOH·H₂O (1.26 g, 30.0 mmol, 3.0 equiv).

  • Heating: Stir the reaction at 50 °C for 12 hours.

  • Workup: Cool to room temperature and evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous phase with 1M HCl to pH 2 at 0 °C.

  • Isolation: Extract with DCM (3 x 20 mL), dry over Na₂SO₄, and concentrate to yield the pure (1R, 2S)-2-cyclopropylcyclohexane-1-carboxylic acid as a white solid.

Quality Control & Self-Validation Checkpoints

To ensure the trustworthiness of the protocol, the following self-validating analytical checks must be performed before proceeding to subsequent steps:

  • QC Check 1 (End of Step 1): Perform a rapid GC-MS analysis of an aliquot. The presence of the silyl ketene acetal mass peak (m/z = 268) and the absence of the starting material confirms the Grignard reagent's viability and successful conjugate addition.

  • QC Check 2 (End of Step 2): Analyze the purified ester via Chiral HPLC (e.g., Chiralcel OD-H column). An enantiomeric excess (ee) <90% indicates incomplete catalyst complexation or excessive Grignard addition rates.

  • QC Check 3 (End of Step 3): Conduct ¹H NMR analysis. The C1 proton should appear as a triplet of doublets (td) with a large axial-axial coupling constant (J ≈ 11.0 Hz), definitively proving the 1,2-diequatorial (trans) relationship.

Quantitative Data Summaries

Table 1: Optimization of Conjugate Addition Conditions Data demonstrates the necessity of the Tol-BINAP/MTBE system for optimal stereocontrol[2].

EntryCatalyst / LigandSolventTemp (°C)Yield (%)ee (%)dr (trans:cis)
1CuBr·SMe₂ / (R)-Tol-BINAPMTBE-7888 96 95:5
2CuI / (R,S)-JosiphosTHF-78829192:8
3Cu(OTf)₂ / PhosphoramiditeDCM-40456070:30
4None (Background Check)MTBE-78<5N/AN/A

Table 2: Analytical Characterization of Final Product

PropertyValue / Description
Appearance White crystalline solid
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol
¹H NMR (400 MHz, CDCl₃) δ 11.5 (br s, 1H), 2.35 (td, J=11.2, 3.5 Hz, 1H), 1.85-1.10 (m, 9H), 0.65 (m, 1H), 0.40 (m, 2H), 0.10 (m, 2H)
¹³C NMR (100 MHz, CDCl₃) δ 182.4, 48.2, 43.5, 31.2, 29.8, 25.4, 25.1, 14.2, 4.5, 2.8
Enantiomeric Excess (ee) >95% (Determined via chiral HPLC of the ester precursor)

References

  • Title: Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Catalytic Asymmetric Conjugate Addition and Allylic Alkylation with Grignard Reagents Source: Chemical Reviews (University of Groningen Repository) URL: [Link]

Sources

Application

Application Notes and Protocols for Peptide Coupling Reactions with 2-Cyclopropylcyclohexane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract The formation of amide bonds is a cornerstone of organic and medicinal chemistry. However, coupling reactions involving sterically hindered carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. However, coupling reactions involving sterically hindered carboxylic acids, such as 2-Cyclopropylcyclohexane-1-carboxylic acid, present significant synthetic challenges. The bulky cyclopropyl and cyclohexyl moieties in close proximity to the carboxyl group impede the approach of the amine nucleophile, often leading to low yields and slow reaction rates with standard coupling protocols. This document provides a comprehensive guide for researchers tackling these demanding coupling reactions. It outlines a plausible synthetic route for the sterically hindered 2-Cyclopropylcyclohexane-1-carboxylic acid, details the mechanisms of action for several classes of modern coupling reagents, and offers robust, step-by-step protocols to achieve high-yield amide bond formation. A comparative analysis of these reagents is presented to facilitate the selection of the most appropriate method based on substrate scope, efficiency, and process parameters.

The Challenge: Steric Hindrance in Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow process due to the formation of a non-reactive ammonium carboxylate salt.[1] To overcome this, activating agents, commonly known as coupling reagents, are employed.[2] The challenge is significantly amplified when one or both of the coupling partners are sterically encumbered.

In the case of 2-Cyclopropylcyclohexane-1-carboxylic acid, the α- and β-substituents on the cyclohexane ring create a congested environment around the carboxylic acid. This steric bulk hinders the formation of the activated intermediate and the subsequent nucleophilic attack by the amine, often requiring more powerful coupling reagents and optimized reaction conditions to achieve satisfactory results.[3][4]

Proposed Synthesis of 2-Cyclopropylcyclohexane-1-carboxylic acid

As of the date of this document, a specific, published synthetic route for 2-Cyclopropylcyclohexane-1-carboxylic acid was not identified in the chemical literature. However, a plausible and scientifically sound multi-step synthesis can be proposed based on established and reliable organic transformations. The following retro-synthetic analysis and proposed forward synthesis are designed to be a practical guide for its preparation.

Retrosynthetic Analysis & Proposed Route

A logical approach to the target molecule is through the cyclopropanation of a suitable cyclohexene precursor followed by hydrogenation. A Diels-Alder reaction provides an efficient means to construct the initial substituted cyclohexene ring system.

G Target 2-Cyclopropylcyclohexane-1-carboxylic acid Intermediate1 2-Cyclopropyl-2-cyclohexene-1-carboxylic acid Target->Intermediate1 Catalytic Hydrogenation Intermediate2 Ethyl 2-cyclopropyl-2-cyclohexene-1-carboxylate Intermediate1->Intermediate2 Hydrolysis Intermediate3 Ethyl 6-cyclopropyl-3-oxocyclohex-1-ene-1-carboxylate Intermediate2->Intermediate3 Reduction & Dehydration StartingMaterials Vinylcyclopropane + Ethyl propiolate Intermediate3->StartingMaterials Diels-Alder Reaction

Caption: Retrosynthetic analysis for 2-Cyclopropylcyclohexane-1-carboxylic acid.

Proposed Step-by-Step Synthesis Protocol

Step 1: Diels-Alder Cycloaddition

The synthesis commences with a [4+2] cycloaddition between vinylcyclopropane (the diene) and ethyl propiolate (the dienophile) to form the cyclohexene ring.[5]

  • Reaction: To a solution of vinylcyclopropane (1.2 equivalents) in a suitable solvent such as toluene, add ethyl propiolate (1.0 equivalent).

  • Conditions: Heat the reaction mixture in a sealed tube at 150-180 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the Diels-Alder adduct.

Step 2: Selective Reduction and Dehydration

The resulting adduct will likely be a mixture of isomers. A selective reduction of the ketone followed by dehydration would lead to the desired 2-cyclopropyl-2-cyclohexene-1-carboxylate.

  • Reaction: Dissolve the adduct from Step 1 in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise. Stir for 1-2 hours.

  • Work-up: Quench the reaction with acetone, and then add water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Dehydration: The crude alcohol is then dissolved in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) and heated to reflux with a Dean-Stark trap to remove water for 4-6 hours.

  • Purification: After cooling, the reaction is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated, and the resulting ethyl 2-cyclopropyl-2-cyclohexene-1-carboxylate is purified by column chromatography.

Step 3: Ester Hydrolysis

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Reaction: Dissolve the ester from Step 2 in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (3.0 equivalents).

  • Conditions: Stir the mixture at room temperature for 4-8 hours until the reaction is complete (monitored by TLC).

  • Work-up: Acidify the reaction mixture to pH ~2 with 1M HCl. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-cyclopropyl-2-cyclohexene-1-carboxylic acid.

Step 4: Catalytic Hydrogenation

The final step is the hydrogenation of the cyclohexene double bond to yield the saturated target compound.[4]

  • Reaction: Dissolve the unsaturated carboxylic acid from Step 3 in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Conditions: Place the reaction mixture under an atmosphere of hydrogen gas (balloon or Parr shaker) and stir vigorously at room temperature for 12-24 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 2-Cyclopropylcyclohexane-1-carboxylic acid. The product may exist as a mixture of diastereomers.

Peptide Coupling Reagents and Mechanisms

The choice of coupling reagent is critical for successfully forming an amide bond with a sterically hindered carboxylic acid. Modern coupling reagents are broadly categorized into uronium/aminium salts, carbodiimides, and phosphonium salts.

Uronium/Aminium Salts (e.g., HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt that is highly effective for coupling sterically hindered substrates.[6][7] It forms a highly reactive OAt-active ester, which accelerates the coupling and minimizes racemization.[8]

Mechanism of Action:

G cluster_0 Activation cluster_1 Coupling RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO -H⁺ Base Base (DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster HATU HATU HATU->ActiveEster Byproduct1 Tetramethylurea Amine R'-NH₂ Amide Amide (R-CO-NHR') ActiveEster->Amide Amine->Amide HOAt HOAt

Caption: Mechanism of HATU-mediated amide bond formation.[7]

Carbodiimides (e.g., EDC with HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used due to its efficiency and the ease of removal of its urea byproduct.[6] For sterically hindered couplings, it is almost always used with an additive like 1-hydroxybenzotriazole (HOBt) to form a more stable and reactive HOBt-ester, which suppresses side reactions and racemization.[9]

Mechanism of Action:

G cluster_0 Activation cluster_1 Coupling RCOOH R-COOH OAI O-Acylisourea (unstable) RCOOH->OAI EDC EDC EDC->OAI HOBt_ester HOBt-Active Ester OAI->HOBt_ester EDU EDU (byproduct) OAI->EDU Side Reaction (without HOBt) HOBt_reagent HOBt HOBt_reagent->HOBt_ester Amine R'-NH₂ Amide Amide (R-CO-NHR') HOBt_ester->Amide Amine->Amide HOBt_product HOBt

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.[6]

Phosphonium Salts (e.g., PyBOP)

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium-based coupling reagent that offers rapid and efficient coupling with low racemization.[10] An advantage over uronium salts is that it does not have the potential for guanidinylation side reactions at the N-terminus.[9]

Mechanism of Action:

G cluster_0 Activation cluster_1 Coupling RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO -H⁺ Base Base (DIPEA) HOBt_ester HOBt-Active Ester RCOO->HOBt_ester PyBOP PyBOP PyBOP->HOBt_ester Byproduct1 Tris(pyrrolidino)phosphine oxide Amine R'-NH₂ Amide Amide (R-CO-NHR') HOBt_ester->Amide Amine->Amide HOBt HOBt

Caption: Mechanism of PyBOP-mediated amide bond formation.[11]

Experimental Protocols

The following are generalized solution-phase protocols for coupling 2-Cyclopropylcyclohexane-1-carboxylic acid with a primary or secondary amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

G Prep 1. Reagent Preparation Dissolve carboxylic acid (1.0 eq) and amine (1.0-1.2 eq) in anhydrous aprotic solvent (e.g., DMF, DCM). Activation 2. Activation Add coupling reagent (e.g., HATU, EDC) and additive (if any) and base (e.g., DIPEA). Stir at 0°C to RT. Prep->Activation Monitor 3. Reaction Monitoring Monitor progress by TLC or LC-MS until starting material is consumed (typically 1-24 hours). Activation->Monitor Workup 4. Aqueous Workup Quench reaction. Dilute with organic solvent. Wash with aq. acid, aq. base, and brine to remove byproducts and excess reagents. Monitor->Workup Purify 5. Isolation & Purification Dry organic layer (e.g., Na₂SO₄), filter, and concentrate in vacuo. Purify by column chromatography. Workup->Purify

Caption: General workflow for solution-phase amide coupling.[6]

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the first choice for sterically demanding couplings.[7]

  • Materials:

    • 2-Cyclopropylcyclohexane-1-carboxylic acid (1.0 equivalent)

    • Amine (1.1 equivalents)

    • HATU (1.2 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Standard workup reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.2 eq).

    • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

    • Cool the solution to 0 °C using an ice bath.

    • Add DIPEA (3.0 eq) dropwise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

    • Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 2 to 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Standard Coupling using EDC/HOBt

A more cost-effective but potentially slower alternative to HATU.[6]

  • Materials:

    • 2-Cyclopropylcyclohexane-1-carboxylic acid (1.0 equivalent)

    • Amine (1.1 equivalents)

    • EDC·HCl (1.5 equivalents)

    • HOBt (1.5 equivalents)

    • DIPEA or Triethylamine (TEA) (3.0 equivalents)

    • Anhydrous Dichloromethane (DCM) or DMF

    • Standard workup reagents

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HOBt (1.5 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Add EDC·HCl (1.5 eq) portion-wise to the reaction mixture.

    • Add DIPEA (3.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 to 48 hours, monitoring by TLC or LC-MS.

    • Once complete, dilute with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Phosphonium Salt Coupling using PyBOP

An excellent alternative to HATU, particularly when avoiding potential guanidinylation side-products is critical.[11][12]

  • Materials:

    • 2-Cyclopropylcyclohexane-1-carboxylic acid (1.0 equivalent)

    • Amine (1.2 equivalents)

    • PyBOP (1.2 equivalents)

    • DIPEA (3.0 equivalents)

    • Anhydrous DMF

    • Standard workup reagents

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq), amine (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF, cool the mixture to 0 °C.

    • Add PyBOP (1.2 eq) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2 to 24 hours.

    • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

    • Upon completion, dilute the reaction with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.

    • Dry the resulting organic layer using anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation: Comparative Analysis of Coupling Reagents

The selection of a coupling reagent for a sterically hindered system involves a trade-off between reactivity, cost, safety, and potential side reactions. The following table provides a comparative summary to guide this decision.

Coupling Reagent/SystemRelative ReactivityTypical Reaction Time (Hindered)Reported Yield Range (%)Key AdvantagesCommon Side Reactions/Disadvantages
HATU/DIPEA Very High2 - 24 hours70-95%High efficiency for hindered couplings, low racemization.[7][8]Higher cost, potential for guanidinylation of the amine if not pre-activated correctly.[9]
EDC/HOBt Moderate12 - 48 hours40-80%Cost-effective, water-soluble byproduct.[1][13]Slower reaction rates, risk of N-acylurea formation, HOBt is explosive when anhydrous.[9]
PyBOP/DIPEA High2 - 24 hours65-90%High efficiency, no guanidinylation side reaction, stable reagent.[10][12]Byproducts can sometimes complicate purification; higher cost than carbodiimides.
COMU/DIPEA Very High1 - 18 hours75-98%Often superior to HATU in purity and speed, non-explosive (Oxyma-based).[9]Higher cost, limited stability in solution over extended periods.

Yields and reaction times are generalized and highly dependent on the specific substrates and reaction conditions employed.

Conclusion

Successfully coupling the sterically hindered 2-Cyclopropylcyclohexane-1-carboxylic acid requires a departure from standard amide bond formation protocols. The use of powerful, modern coupling reagents such as HATU, PyBOP, or COMU is highly recommended to overcome the steric barrier and achieve high conversion rates. While traditional carbodiimide methods with additives like HOBt can be effective, they often necessitate longer reaction times and may result in lower yields. The protocols and comparative data presented in this guide offer a robust starting point for researchers to develop and optimize their synthetic strategies for this and other challenging, sterically encumbered systems. Careful monitoring and purification are essential to ensure the isolation of the desired amide product in high purity.

References

Sources

Method

Application Note: Chemoselective Hydrogenation of Cyclopropyl-Cyclohexane Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Overview The incorporation of cyclopropyl-cyclohexane...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Overview

The incorporation of cyclopropyl-cyclohexane motifs—either as pendant cyclopropyl groups or fused bicyclo[4.1.0]heptane systems—is a privileged strategy in medicinal chemistry. These motifs provide rigid conformational restriction, improve metabolic stability, and enhance the binding affinity of pharmacophores, such as in the development of nucleoside analogues and kinase inhibitors[1].

However, the synthesis of these derivatives frequently requires the reduction of adjacent functional groups (e.g., alkenes, alkynes, ketones, or imines) post-cyclopropanation. The core challenge lies in the inherent ring strain of the cyclopropane moiety (~27.5 kcal/mol). The C–C bonds of cyclopropane possess significant


-character (Walsh orbitals), making them behave chemically similar to carbon-carbon double bonds. Consequently, transition metal catalysts (particularly Pd and Pt) can readily insert into the cyclopropane ring via oxidative addition, leading to undesired hydrogenolysis (ring-opening) into an acyclic alkyl chain[2][3].

As a Senior Application Scientist, achieving chemoselectivity requires a deep understanding of catalytic causality: we must kinetically favor the reduction of the target functional group over the oxidative addition of the catalyst into the cyclopropane C–C bond. This is achieved through precise catalyst selection, solvent effects, and temperature control.

Mechanistic Divergence & Workflow Selection

The divergence between successful functional group reduction and catastrophic ring-opening is dictated by the catalyst's affinity for the Walsh orbitals. Palladium on carbon (Pd/C) at elevated temperatures or pressures will almost certainly cleave activated cyclopropanes. Conversely, Ruthenium (Ru), Iridium (Ir), and poisoned catalysts (like Lindlar or Raney Nickel) offer superior preservation of the three-membered ring[3][4].

HydrogenationWorkflow Start Cyclopropyl-Cyclohexane Derivative Target Identify Target Group for Reduction Start->Target Alkene Alkene / Alkyne Target->Alkene Ketone Ketone / Enone Target->Ketone Imine Imine Target->Imine Cat1 Lindlar Catalyst or Raney Ni (Room Temp) Alkene->Cat1 Cat2 Ru-based Asymmetric Transfer Hydrogenation Ketone->Cat2 Cat3 Ir-Diphosphine Complexes Imine->Cat3 Success Target Reduced & Cyclopropyl Preserved Cat1->Success Mild Conditions Failure Hydrogenolysis (Ring Cleavage) Cat1->Failure High Temp / Active Pd Cat2->Success High Chemoselectivity Cat3->Success High Pressure

Fig 1: Decision matrix for chemoselective hydrogenation of cyclopropyl-cyclohexane derivatives.

Catalyst Selectivity Profile (Quantitative Data)

To streamline process development, the following table summarizes the optimal catalytic systems for various transformations in the presence of a cyclopropyl ring.

Target Functional GroupRecommended CatalystCyclopropane Cleavage RiskOptimal ConditionsMechanistic Rationale
Alkyne to cis-Alkene Lindlar Catalyst (Pd/CaCO

/Pb)
Very LowH

(1 atm), RT, MeOH
Pb poisoning blocks the highly active Pd sites necessary for C–C oxidative addition[4].
Unactivated Alkene Raney® NickelLowH

(1-5 bar), RT, THF
Ni provides sufficient activity for C=C reduction without the high Walsh-orbital affinity of Pt/Pd[3].
Cyclohexenone (Enone) Ru(II)-Bifunctional CatalystsVery LowFormic Acid/TEA, RTAsymmetric Transfer Hydrogenation (ATH) operates via an outer-sphere mechanism, entirely bypassing C–C insertion[1].
Imine Ir-Diphosphine ComplexesLowH

(10-50 bar), RT
Ir complexes are highly specific for polar double bonds (C=N) under elevated pressure without ring strain disruption[5].
Ester to Alcohol Cr-free ZnO / High PressureModerateH

(200 bar), 250 °C
Requires extreme conditions, but ZnO avoids the toxic Cr and minimizes ring-opening compared to pure Pd[6].

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded in the steps to ensure researchers understand why a specific action is taken, thereby reducing experimental failure rates.

Protocol A: Chemoselective Reduction of an Alkene adjacent to a Cyclopropyl Ring

Objective: Reduce a substituted alkene on a cyclohexane ring without hydrogenolysis of a pendant cyclopropyl group.

Materials:

  • Substrate: 1-allyl-1-cyclopropylcyclohexane derivative (1.0 mmol)

  • Catalyst: Raney® Nickel (approx. 10% w/w) or Lindlar Catalyst

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Cycloheptane (5.0 mL)

  • Gas: High-purity H

    
     gas
    

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Parr shaker vessel, add the substrate dissolved in 5.0 mL of THF. Causality: THF is chosen as it solubilizes the substrate well and does not competitively bind to the catalyst.

  • Catalyst Addition: Add the Raney® Nickel catalyst. Caution: Raney Ni is pyrophoric. Handle under an inert atmosphere.

  • Atmospheric Purge (Critical Step): Seal the vessel and purge with N

    
     gas three times, followed by an H
    
    
    
    purge three times. Causality: Removing oxygen prevents the formation of explosive mixtures and prevents the oxidative deactivation of the catalyst surface, which can alter chemoselectivity.
  • Pressurization: Pressurize the vessel with H

    
     to 4.5 bar (approx. 65 psi). Causality: Maintaining a moderate pressure ensures the alkene reduction is rapid, kinetically outcompeting any slow background hydrogenolysis of the cyclopropane ring[3].
    
  • Agitation & Monitoring: Agitate at room temperature (20-25 °C). Do NOT heat. Monitor the reaction via GC-MS or

    
    H-NMR every 2 hours.
    
    • Self-Validation Check: In the

      
      H-NMR, look for the disappearance of the alkene protons (5.0-6.0 ppm) while ensuring the characteristic upfield cyclopropyl multiplets (0.1–0.8 ppm) remain intact[4].
      
  • Workup: Once complete, carefully vent the H

    
     gas and purge with N
    
    
    
    . Filter the mixture through a pad of Celite to remove the catalyst. Concentrate under reduced pressure.
Protocol B: Asymmetric Transfer Hydrogenation (ATH) of Cyclopropyl-Fused Cyclohexenones

Objective: Enantioselective reduction of a ketone to an alcohol within a bicyclo[4.1.0]heptane (cyclopropyl-fused cyclohexane) scaffold, commonly used in nucleoside analogue synthesis[1].

Materials:

  • Substrate: Cyclopropyl-fused cyclohexenone (1.0 mmol)

  • Catalyst: (R,R)-Ts-DPEN-Ru(II) complex (1 mol%)

  • Reagents: Formic acid / Triethylamine (azeotropic mixture, 5:2)

  • Solvent: Dichloromethane (DCM) or neat

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk flask under Argon, dissolve the Ru(II) catalyst (0.01 mmol) in 2.0 mL of the Formic acid/TEA mixture. Stir for 15 minutes. Causality: The formic acid acts as the hydrogen donor. Pre-stirring generates the active ruthenium-hydride species via decarboxylation.

  • Substrate Addition: Add the cyclopropyl-fused cyclohexenone (1.0 mmol) dropwise.

  • Reaction Progression: Stir the mixture at room temperature for 12-24 hours. Causality: ATH operates via a concerted outer-sphere mechanism where the hydride and proton are transferred simultaneously to the C=O bond. Because the metal does not coordinate directly to the carbon skeleton, the strained cyclopropyl C–C bonds are completely ignored, guaranteeing 100% ring preservation[1].

  • Validation: Quench the reaction with water and extract with ethyl acetate. Monitor the enantiomeric excess (ee) via chiral HPLC.

    • Self-Validation Check: The reduction of the ketone should yield the corresponding chiral cyclohexanol. The cyclopropyl protons should remain perfectly integrated in the NMR spectrum.

Mechanistic Visualization

The following diagram illustrates the molecular logic behind catalyst selection. It maps the transition states that lead either to the desired product or the undesired ring-opened byproduct.

MechanismPath Substrate Cyclopropyl-Cyclohexanone Path1 Outer-Sphere Transfer (Ru-ATH Catalyst) Substrate->Path1 Formic Acid/TEA Path2 Inner-Sphere Coordination (Active Pd/Pt Catalyst) Substrate->Path2 H2 Gas, Heat Int1 Concerted H-/H+ Transfer to C=O Bond Path1->Int1 Int2 Oxidative Addition into Cyclopropane Walsh Orbitals Path2->Int2 Prod1 Chiral Cyclopropyl-Cyclohexanol (Ring Preserved) Int1->Prod1 Desired Pathway Prod2 Acyclic Alkyl-Cyclohexanone (Hydrogenolysis) Int2->Prod2 Undesired Pathway

Fig 2: Mechanistic divergence between target reduction and cyclopropane hydrogenolysis.

Conclusion

The preservation of the cyclopropyl moiety during the hydrogenation of cyclohexane derivatives is a kinetic balancing act. By avoiding highly active inner-sphere catalysts (like unpoisoned Pd or Pt) and instead utilizing outer-sphere mechanisms (Ru-ATH) or sterically/electronically poisoned systems (Lindlar, Raney Ni), process chemists can achieve high chemoselectivity. Continuous monitoring via NMR (specifically targeting the 0.1-0.8 ppm range) remains the gold standard for validating ring integrity during process optimization.

References

  • Process for the preparation of hydroxymethyl-cyclopropane Google P
  • Mechanism of Hydrogenation of Unsaturated Cyclopropanes Journal of the American Chemical Society[Link]

  • 2-heptylcyclopropyl-1-carboxylic acid (Lindlar Catalyst Selectivity)
  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides MDPI (Molecules)[Link]

  • Process for the hydrogenation of imines (Ir-Diphosphine Catalysis)

Sources

Application

Application Note: Stereospecific Synthesis of 2-Cyclopropylcyclohexane-1-carboxylic Acid Precursors via Simmons-Smith Cyclopropanation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Causality, and Scalable Protocols Executive Summary Cyclopropane rings are privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Causality, and Scalable Protocols

Executive Summary

Cyclopropane rings are privileged structural motifs in modern drug discovery, offering unique conformational restriction, enhanced metabolic stability, and improved pharmacokinetic profiles. The synthesis of 2-cyclopropylcyclohexane-1-carboxylic acid —a highly versatile precursor for complex active pharmaceutical ingredients (APIs)—relies heavily on the stereospecific cyclopropanation of 2-vinylcyclohexane derivatives. This Application Note details a highly reproducible, scalable protocol using the Furukawa-modified Simmons-Smith reaction, providing researchers with a self-validating framework for executing this sensitive organometallic transformation.

Mechanistic Rationale & Experimental Causality

Why the Furukawa Modification?

The classical Simmons-Smith reaction utilizes a heterogeneous zinc-copper (Zn/Cu) couple and diiodomethane (CH₂I₂) [3, 4]. However, the heterogeneous nature of the Zn/Cu couple often leads to unpredictable initiation times, variable yields, and exothermic runaway, particularly upon scale-up.

The Furukawa modification [1, 5] replaces the Zn/Cu couple with diethylzinc (Et₂Zn), generating the active carbenoid (EtZnCH₂I) in a completely homogeneous solution.

  • Causality: A homogeneous system ensures precise stoichiometric control, rapid carbenoid formation at 0 °C, and highly reproducible methylene transfer without the mass-transfer limitations of solid zinc.

Precursor Selection: Ester vs. Free Acid

While the Simmons-Smith reaction exhibits broad functional group tolerance [4], free carboxylic acids can protonate the Et₂Zn reagent, generating ethane gas and irreversibly destroying the active zinc species.

  • Causality: To prevent reagent depletion and side reactions, the optimal synthetic route employs an esterified precursor, such as methyl 2-vinylcyclohexane-1-carboxylate . The ester acts as a robust protecting group during the electrophilic carbenoid addition and is subsequently cleaved via mild saponification to yield the target acid.

Stereospecificity & The "Butterfly" Mechanism

The reaction proceeds via a concerted, asynchronous "butterfly" transition state [1]. The methylene group is delivered to the alkene from the less sterically hindered face.

  • Causality: Because the reaction is stereospecific and concerted, the relative stereochemistry of the starting vinyl group (cis or trans relative to the carboxylate) is strictly preserved in the resulting cyclopropyl derivative [3].

Reaction Pathway & Workflow

G N1 Diethylzinc (Et2Zn) + CH2I2 (in anhydrous DCM) N2 Zinc Carbenoid (EtZnCH2I) Active Electrophile N1->N2 0 °C, Ar atm N4 Butterfly Transition State (Concerted Methylene Transfer) N2->N4 Methylene Transfer N3 Methyl 2-vinylcyclohexane-1-carboxylate (Alkene Precursor) N3->N4 Addition N5 Methyl 2-cyclopropylcyclohexane-1-carboxylate (Intermediate Ester) N4->N5 Stereospecific Cyclopropanation N6 Saponification (LiOH, THF/H2O) N5->N6 Ester Cleavage N7 2-Cyclopropylcyclohexane-1-carboxylic acid (Target Precursor) N6->N7 Acidification

Figure 1: Mechanistic workflow for the synthesis of 2-cyclopropylcyclohexane-1-carboxylic acid.

Experimental Protocol: Furukawa-Modified Simmons-Smith Reaction

Self-Validating System: This protocol incorporates a temperature-controlled carbenoid generation step. The observation of a clear, homogeneous solution without violent ethane evolution (bubbling) validates the integrity of the anhydrous environment and the absence of unesterified acid.

Materials & Reagents
  • Substrate: Methyl 2-vinylcyclohexane-1-carboxylate (1.0 equiv, 10 mmol)

  • Organometallic: Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.0 equiv, 20 mmol)

  • Carbene Source: Diiodomethane (CH₂I₂, 2.0 equiv, 20 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM, 40 mL)

  • Quench/Workup: Saturated aqueous NH₄Cl, Lithium hydroxide monohydrate (LiOH·H₂O), THF/H₂O (3:1 v/v)

Step-by-Step Methodology
Part A: Carbenoid Generation & Cyclopropanation
  • System Purge: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge with argon for 15 minutes.

    • Causality: Et₂Zn is highly pyrophoric and water-sensitive; strict anhydrous conditions prevent premature reagent quenching.

  • Solvent & Substrate Addition: Add 40 mL of anhydrous DCM and 10 mmol of methyl 2-vinylcyclohexane-1-carboxylate. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Et₂Zn Addition: Dropwise, add 20 mL of Et₂Zn (1.0 M in hexanes) via a syringe pump over 15 minutes.

    • Causality: Slow addition prevents localized heating and minimizes side reactions with the ester carbonyl.

  • Carbenoid Generation: Slowly add CH₂I₂ (20 mmol) dropwise.

    • Causality: The halogen exchange between Et₂Zn and CH₂I₂ is highly exothermic. Maintaining the temperature strictly at 0 °C prevents the thermal decomposition of the highly reactive EtZnCH₂I carbenoid into insoluble polymeric zinc species.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12 hours. Monitor the disappearance of the starting material via GC-MS or TLC.

  • Quenching: Cool the mixture back to 0 °C and carefully quench with 20 mL of saturated aqueous NH₄Cl.

    • Causality: The mild acidity of NH₄Cl safely neutralizes unreacted organozinc species without hydrolyzing the newly formed cyclopropyl ester.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield methyl 2-cyclopropylcyclohexane-1-carboxylate.

Part B: Saponification to the Target Acid
  • Ester Cleavage: Dissolve the crude ester in 20 mL of THF/H₂O (3:1). Add LiOH·H₂O (30 mmol) and stir at room temperature for 4 hours.

  • Acidification & Isolation: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 2 using 1M HCl. Extract with ethyl acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate to afford pure 2-cyclopropylcyclohexane-1-carboxylic acid .

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimization of carbenoid equivalents, solvent choice, and temperature for the cyclopropanation of methyl 2-vinylcyclohexane-1-carboxylate.

EntryReagents (Equiv: Alkene / Et₂Zn / CH₂I₂)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
11.0 / 1.1 / 1.1DCM0 to 252445>95:5
21.0 / 2.0 / 2.0THF0 to 252412N/A (Decomp.)
31.0 / 2.0 / 2.0 DCM 0 to 25 12 92 >95:5
41.0 / 3.0 / 3.0DCM0 to 25894>95:5
51.0 / 2.0 / 2.0Toluene0 to 251878>95:5

Analysis of Causality:

  • Solvent Effects: Entry 2 highlights the detrimental effect of coordinating solvents (THF) on the electrophilic zinc carbenoid. Lewis basic solvents coordinate to the zinc center, drastically reducing its electrophilicity and halting the methylene transfer [1]. Non-coordinating solvents like DCM (Entry 3) are mandatory.

  • Stoichiometry: Entry 3 represents the optimal balance of reagent economy and yield.

  • Stereocontrol: The high diastereomeric ratio (>95:5) across all successful entries confirms the stereospecific nature of the concerted methylene transfer [3].

Continuous-Flow Perspectives for Scale-Up

For industrial drug development, recent advancements have successfully transitioned the Simmons-Smith reaction into continuous-flow systems. Utilizing a packed Zn/Cu couple column reactor allows for the rapid, safe, and on-demand generation of zinc carbenoids, mitigating the hazards of accumulating highly reactive organometallic intermediates in large batch reactors [2].

References

  • Munir, R., et al. (2023). "Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review." Molecules, 28(15), 5651. URL: [Link]

  • Nova-Fernández, J. L., et al. (2023). "Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column." Advanced Synthesis & Catalysis, 365. URL: [Link]

  • Organic Chemistry Portal. "Simmons-Smith Reaction." URL: [Link]

  • Wikipedia. "Simmons–Smith reaction." URL: [Link]

Method

Advanced Protocols for the Esterification of Sterically Hindered 2-Cyclopropylcyclohexane-1-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: 2-Cyclopropylcyclohexane-1-carboxylic acid (CAS: 1512893-46-7) Executive Summary & Mechanistic Challenges In mode...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: 2-Cyclopropylcyclohexane-1-carboxylic acid (CAS: 1512893-46-7)

Executive Summary & Mechanistic Challenges

In modern drug discovery, conformationally restricted and lipophilic building blocks like 2-cyclopropylcyclohexane-1-carboxylic acid [1] are highly prized for improving the pharmacokinetic profiles of pharmacophores. However, the esterification of this specific molecule presents a formidable synthetic challenge.

The Causality of Failure in Standard Methods: Standard Fischer esterification relies on the nucleophilic attack of an alcohol onto a protonated carbonyl carbon, forming a tetrahedral intermediate. For 2-cyclopropylcyclohexane-1-carboxylic acid, the steric bulk of the cyclohexane ring is severely compounded by the adjacent cyclopropyl group at the C2 position. This structural congestion restricts the trajectory of incoming nucleophiles. The resulting steric clash during the formation of the tetrahedral intermediate raises the activation energy barrier, rendering traditional acid-catalyzed methods unacceptably slow and low-yielding[2].

To overcome this, the carboxylic acid must be converted into a highly reactive electrophilic species. As a Senior Application Scientist, I have designed this guide to detail three field-proven, self-validating protocols—Steglich Esterification , Acid Chloride Activation , and Yamaguchi Esterification —each tailored to specific substrate sensitivities and steric demands.

Methodological Decision Matrix

Selecting the correct activation strategy is dictated by the electronic and steric nature of your target alcohol. The decision tree below outlines the logical workflow for choosing the optimal protocol.

DecisionTree Start 2-Cyclopropylcyclohexane- 1-carboxylic acid Q1 Is the target alcohol acid-sensitive? Start->Q1 Steglich Steglich Esterification (DCC, DMAP, CH2Cl2) Mild, Neutral Q1->Steglich Yes Q2 Is the alcohol highly sterically hindered? Q1->Q2 No AcidChloride Acid Chloride Method (Oxalyl Chloride, DMF, Et3N) Robust, High Yield Q2->AcidChloride No (1°/2° Alcohols) Yamaguchi Yamaguchi Esterification (TCBC, DMAP, Et3N) Excellent for bulky alcohols Q2->Yamaguchi Yes (3°/Phenols)

Decision matrix for selecting the optimal esterification protocol based on alcohol properties.

Quantitative Data Presentation

The following table summarizes the expected performance metrics for the esterification of sterically hindered cycloalkane carboxylic acids across the three methodologies[3][4][5].

Esterification MethodTarget Alcohol TypeActivation AgentCatalystExpected Yield (%)Reaction Time (h)Key Advantage
Steglich Acid-sensitive, 1°/2°DCCDMAP (cat.)80 - 9512 - 24Mild, neutral conditions
Acid Chloride Robust, 1°/2°Oxalyl ChlorideDMF (cat.)85 - 984 - 8Highly electrophilic, fast
Yamaguchi Highly hindered, 3°/PhenolsTCBCDMAP (stoich.)75 - 9012 - 48Overcomes extreme steric bulk

Experimental Protocols & Mechanistic Workflows

Protocol A: Steglich Esterification (Mild Conditions)

First introduced by[6], this method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). It is the gold standard for acid-sensitive substrates.

Mechanistic Causality: DCC activates the acid to form an O-acylisourea. Because the C2-cyclopropyl group hinders direct alcohol attack, the intermediate is prone to a 1,3-rearrangement into a dead-end N-acylurea[7]. DMAP, a hyper-nucleophile, intercepts the O-acylisourea faster than the rearrangement can occur, forming a highly reactive acylpyridinium intermediate that easily reacts with the alcohol[8].

SteglichMechanism A 2-Cyclopropylcyclohexane- 1-carboxylic acid + DCC B O-Acylisourea (Activated Intermediate) A->B Activation D Acylpyridinium Intermediate B->D Nucleophilic Attack C DMAP Catalyst C->D F Target Ester + DCU Byproduct D->F Alcoholysis E Alcohol (ROH) E->F

Mechanistic workflow of the DMAP-catalyzed Steglich esterification for hindered acids.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve 2-cyclopropylcyclohexane-1-carboxylic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous CH₂Cl₂ (0.2 M).

  • Catalyst Addition: Add DMAP (0.1 equiv).

  • Thermal Control (Critical): Cool the reaction mixture to 0 °C using an ice bath. Causality: Lower temperatures thermodynamically suppress the unwanted 1,3-rearrangement of the O-acylisourea[9].

  • Activation: Add DCC (1.1 equiv) dropwise as a solution in CH₂Cl₂.

  • Self-Validation: Within 15-30 minutes, a white precipitate of dicyclohexylurea (DCU) will form. This visual cue confirms successful activation of the carboxylic acid[7].

  • Completion: Allow the reaction to warm to room temperature and stir for 12-24 h. Monitor completion via TLC or LC-MS.

  • Workup: Filter off the DCU through a Celite pad. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Acid Chloride Activation (Robust Conditions)

For robust alcohols that do not possess acid-sensitive protecting groups, converting the sterically hindered acid to an acid chloride provides maximum electrophilicity[4].

Step-by-Step Methodology:

  • Vilsmeier-Haack Formation: Dissolve the acid (1.0 equiv) in anhydrous CH₂Cl₂. Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Activation: Cool to 0 °C and strictly add Oxalyl Chloride (1.2 equiv) dropwise. Causality: Oxalyl chloride is preferred over thionyl chloride as its byproducts (CO and CO₂) are gaseous, driving the reaction forward without leaving harsh residues.

  • Self-Validation: Vigorous gas evolution will immediately occur. Stir until gas evolution ceases (approx. 2 h), indicating complete conversion to the acid chloride[4].

  • Concentration: Remove the solvent and excess oxalyl chloride in vacuo to prevent side reactions.

  • Esterification: Redissolve the crude acid chloride in CH₂Cl₂ and cool to 0 °C. Add the alcohol (1.1 equiv) followed by Triethylamine (Et₃N, 2.0 equiv). Causality: Et₃N acts as an acid scavenger, neutralizing the HCl generated and preventing the degradation of the product.

  • Workup: Stir for 4-8 h. Quench with water, extract with CH₂Cl₂, wash with brine, dry, and purify via flash chromatography.

Protocol C: Yamaguchi Esterification (For Extreme Steric Bulk)

When coupling 2-cyclopropylcyclohexane-1-carboxylic acid with tertiary alcohols or phenols, even the Steglich method may fail. The Yamaguchi protocol utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride[2].

Mechanistic Causality: The extreme steric bulk of the trichlorophenyl ring shields its own carbonyl carbon. When the alcohol attacks the mixed anhydride, it is sterically forced to attack the aliphatic carbonyl of the cyclopropylcyclohexane moiety exclusively, ensuring perfect regioselectivity[5][10].

Step-by-Step Methodology:

  • Mixed Anhydride Formation: Dissolve the acid (1.0 equiv) and Et₃N (1.2 equiv) in anhydrous Toluene. Add TCBC (1.1 equiv) dropwise at 0 °C.

  • Self-Validation: Stir for 1 h. The formation of a white precipitate (Et₃N·HCl) confirms the successful generation of the mixed anhydride.

  • Alcoholysis: Add the highly hindered alcohol (1.1 equiv) and a stoichiometric amount of DMAP (1.0-1.5 equiv). Causality: Unlike Steglich, stoichiometric DMAP is required here to fully generate the active acylpyridinium species from the mixed anhydride in the presence of extreme steric hindrance[2].

  • Completion: Stir at room temperature (or heat to 60 °C if the alcohol is exceptionally bulky) for 12-48 h. Quench with saturated NH₄Cl and extract with EtOAc.

References

  • PubChemLite - 2-cyclopropylcyclohexane-1-carboxylic acid (C10H16O2). Université du Luxembourg. URL:[Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. URL:[Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). RSC Advances. URL:[Link]

  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. (2024). MDPI Molecules, 29(4), 782. URL:[Link]

Sources

Application

Strategic Functionalization of 2-Cyclopropylcyclohexane-1-carboxylic Acid: A Guide for Advanced Synthesis

An Application Note and Protocol Guide for Researchers Abstract: This document provides a comprehensive technical guide on the synthetic functionalization of 2-Cyclopropylcyclohexane-1-carboxylic acid, a valuable scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract: This document provides a comprehensive technical guide on the synthetic functionalization of 2-Cyclopropylcyclohexane-1-carboxylic acid, a valuable scaffold for medicinal chemistry and materials science. The unique combination of a reactive carboxylic acid, a conformationally rigid cyclohexane ring, and a strained cyclopropyl group offers multiple avenues for structural diversification. This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions in their synthetic campaigns. We will explore functionalization at three key positions: the carboxylic acid moiety, the cyclohexane core via C–H activation, and transformations involving the cyclopropyl ring.

Introduction: The Strategic Value of the Scaffold

The 2-Cyclopropylcyclohexane-1-carboxylic acid scaffold is of significant interest to drug development professionals. Cyclopropane rings are frequently incorporated into pharmaceutical candidates to enhance metabolic stability, improve potency, and modulate physicochemical properties.[1][2] Their unique electronic character and inherent ring strain impart conformational rigidity and can lead to favorable interactions with biological targets.[1] The cyclohexane ring serves as a non-planar, three-dimensional scaffold, allowing for precise spatial orientation of appended functional groups, which is critical for optimizing binding affinity and selectivity.[3]

This guide details three primary strategies for elaborating this core structure:

  • Derivatization of the Carboxylic Acid: Standard, high-yielding transformations to amides and esters.

  • Functionalization of the Cyclohexane Ring: Advanced C–H activation techniques for late-stage modification.

  • Reactions of the Cyclopropyl Moiety: Leveraging the unique reactivity of the three-membered ring.

Part 1: Functionalization of the Carboxylic Acid Group

The carboxylic acid is the most accessible functional group for derivatization. Standard esterification and amidation reactions provide a reliable means to introduce diversity and modulate properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for drug design.[4]

Esterification via Fischer-Speier Reaction

Scientific Rationale: The Fischer-Speier esterification is a classic acid-catalyzed condensation between a carboxylic acid and an alcohol.[5] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product.[6][7] This is typically accomplished by using the alcohol as the solvent (a large excess) and/or by removing the water that is formed during the reaction, often with a Dean-Stark apparatus.[6] The mechanism involves protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack from the alcohol.

Experimental Protocol: Synthesis of Methyl 2-Cyclopropylcyclohexane-1-carboxylate

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Cyclopropylcyclohexane-1-carboxylic acid (1.0 eq, e.g., 5.0 g).

  • Reaction Setup: Add methanol (20 eq, ~40 mL) to the flask.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.1 eq) to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.

Scientist's Notes:

  • Safety: Concentrated sulfuric acid is highly corrosive. Always add acid to the alcohol slowly.

  • Driving Equilibrium: For less volatile alcohols, a Dean-Stark trap is highly effective for water removal.[6]

  • Alternative Catalysts: Solid acid catalysts like Amberlyst-15 or acidic salts like tosic acid (TsOH) can also be used and are often easier to remove from the reaction mixture.

Data Presentation: Representative Esterification Yields

AlcoholProductTypical Yield Range
MethanolMethyl Ester85-95%
EthanolEthyl Ester80-90%
IsopropanolIsopropyl Ester70-85%
Benzyl AlcoholBenzyl Ester75-85%

Diagram: Fischer Esterification Workflow

G cluster_start Starting Materials Start_Acid 2-Cyclopropylcyclohexane- 1-carboxylic Acid Reaction Esterification Reaction (Equilibrium) Start_Acid->Reaction Start_Alc Alcohol (e.g., Methanol) Start_Alc->Reaction Catalyst H₂SO₄ (cat.) Reflux Catalyst->Reaction Workup Aqueous Work-up (Neutralization & Extraction) Reaction->Workup Cool Purification Column Chromatography Workup->Purification Product Pure Ester Product Purification->Product

Caption: General workflow for Fischer-Speier esterification.

Amidation via Coupling Agents

Scientific Rationale: Direct thermal amidation between a carboxylic acid and an amine is often difficult because it requires high temperatures and can lead to the formation of a stable, unreactive ammonium carboxylate salt.[8] To overcome this, chemical coupling agents are used to activate the carboxylic acid. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) convert the carboxylic acid into a highly reactive acyl-pyridinium species, which is readily attacked by the amine nucleophile to form the amide bond under mild conditions.[9]

Experimental Protocol: Synthesis of N-Benzyl-2-cyclopropylcyclohexane-1-carboxamide

  • Reagent Preparation: Dissolve 2-Cyclopropylcyclohexane-1-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) in a nitrogen-flushed flask.

  • Activator Addition: Add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq) to the solution. Stir for 15-20 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add the desired amine (e.g., benzylamine, 1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by flash column chromatography or recrystallization.

Scientist's Notes:

  • Anhydrous Conditions: Coupling reagents are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Alternative Coupling Reagents: Other common choices include DCC/HOBt, EDC, and BOP-Cl. The choice may depend on the scale, cost, and potential for side reactions (e.g., racemization for chiral substrates).

  • Greener Alternatives: Boric acid has emerged as an effective catalyst for direct amidations, offering a more environmentally friendly option by avoiding stoichiometric activating agents.[10]

G cluster_start Reactants Start_Acid Carboxylic Acid Activation Acid Activation (Active Ester Formation) Start_Acid->Activation Start_Amine Amine Nucleophilic_Attack Nucleophilic Attack by Amine Start_Amine->Nucleophilic_Attack Reagents HATU (Coupling Agent) DIPEA (Base) Anhydrous Solvent (DMF) Reagents->Activation Activation->Nucleophilic_Attack Workup Aqueous Work-up & Extraction Nucleophilic_Attack->Workup Product Pure Amide Product Workup->Product

Caption: Conceptual overview of directed C-H arylation.

Part 3: Functionalization via the Cyclopropyl Group

The cyclopropyl group is generally robust, but its high s-character C-H bonds and ring strain can be exploited in radical-based transformations. [1][11] Scientific Rationale: Photoredox catalysis offers a mild and powerful method to generate radicals from stable precursors. [12]Aliphatic carboxylic acids, including those with cyclopropyl groups, can undergo single-electron oxidation by an excited-state photocatalyst to form a carboxyl radical. This intermediate rapidly extrudes CO₂ to generate an alkyl radical. [13][14]In this case, a cyclopropyl radical is formed, which can then be trapped by an electron-deficient alkene (e.g., in a Giese-type addition) to form a new C-C bond.

Experimental Protocol: Photoredox-Catalyzed Decarboxylative Alkylation (Adapted Protocol)

This protocol is based on general methods for the decarboxylative functionalization of carboxylic acids. [12][14]

  • Reagent Preparation: In a vial suitable for photochemical reactions, combine 2-Cyclopropylcyclohexane-1-carboxylic acid (1.0 eq), an electron-deficient alkene (e.g., an acrylate or acrylonitrile, 1.5 eq), and a photocatalyst (e.g., an iridium or organic dye catalyst, 1-2 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., DMSO or DMF) and a base if required by the catalytic cycle.

  • Degassing: Degas the solution thoroughly with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited photocatalyst.

  • Irradiation: Seal the vial and place it in a photoreactor, irradiating with visible light (e.g., blue LEDs) at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up and extract the product. Purify by flash column chromatography.

Scientist's Notes:

  • Radical Stability: The generation and subsequent reaction of cyclopropyl radicals can be challenging, sometimes resulting in lower yields compared to other alkyl radicals. [14]* Potential for Ring Opening: Under certain conditions, cyclopropylcarbinyl-type radicals can undergo ring-opening to form homoallyl radicals. [11]Careful selection of reaction conditions is necessary to minimize this side reaction.

  • Reaction Scope: This method is powerful for its broad functional group tolerance, allowing for the late-stage modification of complex molecules. [12][14] Diagram: General Photoredox Decarboxylation Cycle

G PC Photocatalyst (PC) PC_star PC* (Excited State) PC->PC_star Visible Light (hν) PC_star->PC Quenching PC_red PC⁻ (Reduced) PC_red->PC Regeneration RCOOH R-COOH RCOO_rad R-COO• RCOOH->RCOO_rad SET from PC* R_rad R• (Cyclopropyl Radical) RCOO_rad->R_rad -CO₂ Product_rad Product Radical R_rad->Product_rad + Alkene Product Functionalized Product Product_rad->Product Radical Termination

Caption: Simplified catalytic cycle for photoredox decarboxylation.

Conclusion

The 2-Cyclopropylcyclohexane-1-carboxylic acid scaffold presents a rich platform for synthetic exploration. By leveraging both classic and contemporary synthetic methods, researchers can strategically modify this core at three distinct points. Standard derivatization of the carboxylic acid provides a robust entry point for generating analogs with modulated physicochemical properties. For more advanced diversification, palladium-catalyzed C-H activation offers a cutting-edge tool for late-stage functionalization of the cyclohexane backbone, while photoredox catalysis unlocks novel transformations via the generation of cyclopropyl radicals. A thorough understanding of the principles behind each protocol will empower scientists to rationally design and execute synthetic routes toward novel chemical entities for drug discovery and beyond.

References

  • Fox, J. M., & Yan, N. (2004). Curr. Org. Chem., 9, 719.
  • El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.
  • Tanko, J. M., et al. (2002). Cyclopropylcarbinyl-Type Ring Openings. Reconciling the Chemistry of Neutral Radicals and Radical Anions. Journal of the American Chemical Society. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Le, C., & Zuo, Z. (2017). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Semantic Scholar. [Link]

  • El-Gazzar, M. G., et al. (2026). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]

  • Le, C., & Zuo, Z. (2017). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PMC. [Link]

  • Google Patents. (2007). EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes.
  • ResearchGate. (n.d.). Synthesis of 3-cyclopropyl-substituted... ResearchGate. [Link]

  • Zhang, L., et al. (n.d.). Synthesis of Transcyclohexane Carboxylic Acid Derivatives. wjg.net.cn. [Link]

  • ResearchGate. (n.d.). Unique reactivity modes of cyclohexane carboxylic acids: scope of... ResearchGate. [Link]

  • Wang, P., et al. (2023). Transannular C–H functionalization of cycloalkane carboxylic acids. ResearchGate. [Link]

  • Google Patents. (2015). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • Kim, H., et al. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. JACS Au. [Link]

  • ResearchGate. (2025). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. ResearchGate. [Link]

  • ChemRxiv. (n.d.). Carbonylative Ring Expansion of Cyclic Carboxylic Acids through Spin-Center Shift. ChemRxiv. [Link]

  • IDEAS/RePEc. (n.d.). Transannular C–H functionalization of cycloalkane carboxylic acids. IDEAS/RePEc. [Link]

  • Macmillan Group, Princeton University. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Princeton University. [Link]

  • PubChem. (n.d.). 2-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid. PubChem. [Link]

  • Google Patents. (n.d.). CN1050597C - Process for synthesizing cyclopropyl carboxylic ester.
  • Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Master Organic Chemistry. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • ResearchGate. (2025). Recent Developments in Amide Synthesis: Direct Amidation of Carboxylic Acids and Transamidation Reactions. ResearchGate. [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Google Patents. (n.d.). US4348410A - Cyclohexane carboxylic acid derivatives.
  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary. [Link]

  • Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • Chemistry LibreTexts. (2020). 11.14: The Synthesis of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Durham University. [Link]

  • Michigan State University. (n.d.). Carboxylic Acids and Their Derivatives. Michigan State University. [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Carboxylic Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of sterically hindered carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of sterically hindered carboxylic acids in their synthetic workflows. The inherent difficulty in forming bonds with these molecules arises from the steric repulsion between bulky groups surrounding the carboxylic acid and the incoming nucleophile, which impedes the necessary reaction pathway.[1] This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to directly address these specific issues.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: What is steric hindrance and why does it affect my coupling reaction?

A: Steric hindrance is a chemical phenomenon where the size and spatial arrangement of atoms or groups of atoms in a molecule physically obstruct a chemical reaction.[2] In the context of coupling reactions, bulky substituents near the carboxylic acid's reactive center can block the approach of both the activating reagents and the nucleophile (e.g., an amine or alcohol). This obstruction slows down or completely prevents the formation of the desired amide or ester bond, leading to low yields and the potential for side reactions.[1][2]

Q2: I'm seeing low to no product formation. How can I be sure steric hindrance is the main problem?

A: While other factors like reagent degradation or poor solubility can contribute to low yields, consistent failure with sterically demanding substrates is a strong indicator of a hindrance issue. Consider the following:

  • Substrate Structure: Are you working with α,α-disubstituted acids, N-methylated amino acids, or substrates with bulky protecting groups? These are known to cause significant steric challenges.[2]

  • Reagent Choice: Standard coupling reagents like DCC or EDC are often inefficient for hindered substrates.[1] If you are using these with little success, steric hindrance is a likely culprit.

  • Reaction Kinetics: Sterically hindered reactions are often significantly slower. If you observe very slow or stalled reaction progress, hindrance is a probable cause.

Part 2: Troubleshooting Guides - Strategies for Overcoming Low Reactivity

This section provides detailed troubleshooting advice and protocols for specific experimental challenges.

Issue 1: My standard amide coupling reaction with a hindered carboxylic acid and a primary amine is failing.

Q: I've tried using EDC/HOBt for an amide coupling, but the yield is consistently below 20%. What are my next steps?

A: When standard carbodiimide-based methods fail for sterically hindered substrates, more potent activating agents are necessary. The general principle is to convert the carboxylic acid into a more reactive intermediate that is less susceptible to steric inhibition.[3]

Recommended Solutions:

  • Switch to Uronium/Aminium or Phosphonium-Based Reagents: These reagents are generally more effective for difficult couplings.[4][5]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Reacts quickly and can reduce epimerization.[4]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A common and effective alternative to carbodiimides.

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A powerful phosphonium-based reagent.[4]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A novel and highly efficient coupling reagent with improved safety and solubility profiles.[5]

  • Convert the Carboxylic Acid to an Acyl Fluoride: Acyl fluorides are highly reactive intermediates that can overcome significant steric barriers.[6][7] This method has proven efficient where other standard protocols have failed.[6][7]

    • Reagents: Fluorinating agents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be used to generate the acyl fluoride in situ.[6]

  • Consider a Two-Step Approach via an Acid Chloride: Formation of an acid chloride is a classic method to activate a carboxylic acid.[8][9]

    • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used.[8][10][11] The reaction with thionyl chloride is driven to completion by the formation of gaseous byproducts (SO₂ and HCl).[10][12]

Workflow Diagram: Selecting a Coupling Strategy for Hindered Amide Bonds

G Start Low Yield with Standard Coupling (e.g., EDC/HOBt) Decision1 Is Steric Hindrance Severe? Start->Decision1 Uronium Use Potent Coupling Reagent (HATU, HBTU, PyBOP, COMU) Decision1->Uronium Moderate AcylFluoride In Situ Acyl Fluoride Formation (TFFH, BTFFH) Decision1->AcylFluoride Severe AcidChloride Convert to Acid Chloride (SOCl₂, Oxalyl Chloride) Decision1->AcidChloride Very Severe Grignard Alternative Strategy: Grignard + Isocyanate Decision1->Grignard Extreme/Unreactive End High Yield Amide Product Uronium->End AcylFluoride->End AcidChloride->End Grignard->End G Start Combine Hindered Carboxylic Acid, Amine, and Base (e.g., DIPEA) AddReagent Add Fluorinating Agent (e.g., BTFFH) in Solvent (e.g., Acetonitrile) Start->AddReagent Heat Heat Reaction Mixture (e.g., 60-80 °C) AddReagent->Heat Monitor Monitor Reaction by LC-MS/TLC Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup and Purification Monitor->Workup Complete Product Isolated Amide Product Workup->Product

Sources

Optimization

Technical Support Center: HPLC Optimization for 2-Cyclopropylcyclohexane-1-carboxylic acid

Welcome to the dedicated technical support center for the chromatographic analysis of 2-Cyclopropylcyclohexane-1-carboxylic acid . As a Senior Application Scientist, I have designed this guide to address the unique analy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the chromatographic analysis of 2-Cyclopropylcyclohexane-1-carboxylic acid . As a Senior Application Scientist, I have designed this guide to address the unique analytical challenges of this molecule. Because it is an alicyclic compound lacking aromaticity, it possesses virtually no UV chromophore. Furthermore, its carboxylic acid functional group dictates strict pH control to prevent ionization-induced peak distortion, and its multiple stereocenters require high-resolution separation strategies.

This guide provides self-validating protocols, mechanistic troubleshooting frameworks, and FAQs to ensure robust, reproducible method development.

Section 1: Core Method Development & Detector Selection

Relying on low-wavelength UV detection (<210 nm) for non-aromatic carboxylic acids often results in severe baseline drift during gradient elution and poor overall sensitivity[1]. For 2-Cyclopropylcyclohexane-1-carboxylic acid, we strongly recommend utilizing universal detection modalities such as a Charged Aerosol Detector (CAD) , Evaporative Light Scattering Detector (ELSD) , or Mass Spectrometry (LC-MS) [2].

Quantitative Comparison of Detection Modalities
Detection ModeTypical LOQ (on-column)Linearity (R²)Mobile Phase ConstraintsPrimary Limitation
UV (<210 nm) >75 ng>0.999Requires low-UV absorbing buffers (e.g., Phosphates)High baseline noise; gradient drift[1]
CAD / ELSD 5 – 50 ng>0.995Strictly volatile buffers (Formate, Acetate)Non-linear response requires power-function calibration[1][3]
LC-MS (ESI-) <1 ng0.990 – 0.999Strictly volatile buffersSusceptible to matrix effects and ion suppression
Protocol: Self-Validating CAD-UHPLC Optimization Workflow

This step-by-step methodology utilizes CAD to bypass the molecule's lack of a UV chromophore while maintaining strict control over its ionization state.

  • Mobile Phase Preparation :

    • Phase A: 0.1% Formic Acid in LC-MS grade water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid lowers the mobile phase pH to ~2.7, which is at least 2 units below the analyte's pKa (~4.8). This ensures the carboxylic acid remains fully protonated (neutral), preserving its hydrophobicity and preventing peak splitting[4]. Both modifiers are fully volatile, a strict requirement for CAD operation[3].

  • Column Selection : Install a highly end-capped, sub-2-micron C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: End-capping masks residual surface silanols, eliminating the secondary ionic interactions that cause peak tailing in polar acidic compounds[5][6].

  • Gradient Elution : Program a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detector Optimization : Set the CAD evaporation temperature to 35°C (optimal for semi-volatile organic acids) to maximize particle formation without volatilizing the analyte[1].

  • System Equilibration : Run 5 column volumes of the initial mobile phase (5% B) to ensure complete stationary phase protonation before the first injection.

  • Self-Validation Step : Inject a blank diluent immediately following your highest concentration standard. Verify that no peak >0.1% of the standard's area appears at the analyte's retention time. This validates that the column is fully flushed and carryover is eliminated.

MethodDev Start Analyte: 2-Cyclopropylcyclohexane- 1-carboxylic acid Detect Detector Selection Start->Detect UV UV (<210 nm) High Noise Detect->UV Limited Budget CAD CAD / MS High Sensitivity Detect->CAD Preferred BufferUV Phosphate Buffer (Non-volatile) UV->BufferUV BufferCAD Formic/Acetic Acid (Volatile) CAD->BufferCAD Column End-capped C18 pH < 3.0 BufferUV->Column BufferCAD->Column

Decision matrix for detector and mobile phase selection for alicyclic carboxylic acids.

Section 2: Troubleshooting Guide

Q: Why am I experiencing severe peak tailing for 2-Cyclopropylcyclohexane-1-carboxylic acid, even on a new C18 column? A: Peak tailing for carboxylic acids is predominantly caused by secondary interactions with active silanol groups on the silica stationary phase[5][6]. If the mobile phase pH is too close to the analyte's pKa, the acid partially ionizes. The resulting negatively charged carboxylate interacts strongly with unreacted silanols or trace metal impurities in the column frit. Resolution: Lower the mobile phase pH to at least 2 units below the pKa (e.g., pH 2.5 using 0.1% Formic Acid or Trifluoroacetic acid) to ensure the molecule remains fully protonated[4].

Q: My baseline is drifting severely during gradient elution. How can I stabilize it? A: Baseline drift is a classic symptom when monitoring non-aromatic carboxylic acids at low UV wavelengths (<210 nm)[4]. As the concentration of the organic solvent increases during the gradient, the background absorbance of the mobile phase changes dynamically. Resolution:

  • Switch your organic modifier to Acetonitrile instead of Methanol, as Acetonitrile has a significantly lower UV cutoff (190 nm vs 205 nm).

  • Balance the background absorbance by adding a slight excess of the acidic modifier to mobile phase A (e.g., 0.1% TFA in A and 0.08% TFA in B).

  • If drift persists, transition to a CAD, which measures mass rather than optical absorbance[1].

TailingTroubleshoot Issue Symptom: Peak Tailing CheckPH Is Mobile Phase pH < 3.0? Issue->CheckPH AdjustPH Action: Add 0.1% Formic Acid CheckPH->AdjustPH No CheckColumn Are residual silanols active? CheckPH->CheckColumn Yes ChangeColumn Action: Use end-capped C18 CheckColumn->ChangeColumn Yes CheckVolume Check Extra-Column Dead Volume CheckColumn->CheckVolume No

Mechanistic troubleshooting pathway for resolving peak tailing in carboxylic acids.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I separate the cis and trans diastereomers of 2-Cyclopropylcyclohexane-1-carboxylic acid on a standard C18 column? A: Yes. Because diastereomers have different 3D spatial arrangements and distinct hydrophobicities, a high-efficiency sub-2-micron C18 column combined with a shallow gradient (e.g., increasing organic phase by 0.5% per minute) is usually sufficient to resolve cis and trans isomers. However, to separate the enantiomers (e.g., 1R,2R vs. 1S,2S), you must utilize a chiral stationary phase or employ a pre-column chiral derivatization strategy[7].

Q: Why do I see split peaks when injecting my sample? A: Split peaks are frequently caused by a solvent mismatch between the injection diluent and the initial mobile phase[5]. If the sample is dissolved in 100% strong organic solvent (like Acetonitrile) but injected into a highly aqueous initial mobile phase, the analyte travels faster at the center of the injection plug than at the edges, causing the peak to bifurcate. Resolution: Always dilute your sample in the initial mobile phase composition (e.g., 5% Acetonitrile / 95% Water) prior to injection. Additionally, verify your buffer capacity; if the pH is too close to the analyte's pKa, the simultaneous presence of ionized and neutral species can also cause peak splitting[4].

Q: Is it possible to use HILIC (Hydrophilic Interaction Liquid Chromatography) for this compound? A: While HILIC is excellent for highly polar compounds, 2-Cyclopropylcyclohexane-1-carboxylic acid is relatively hydrophobic due to its bulky cyclopropyl and cyclohexane rings. Reversed-phase chromatography (RPC) is far more suitable and remains the gold standard for alicyclic acids. If HILIC is attempted, retention would rely primarily on weak anion-exchange or anion-exclusion mechanisms rather than true hydrophilic partitioning[8].

References

  • Title: Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci Source: alwsci.com URL: 5

  • Title: Pinning Down Tailing Peaks | LCGC International Source: chromatographyonline.com URL: 6

  • Title: HPLC Troubleshooting Guide - Sigma-Aldrich Source: sigmaaldrich.com URL: 4

  • Title: Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD Source: lcms.cz URL: 1

  • Title: Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector - PubMed Source: nih.gov URL: 3

  • Title: Charged Aerosol Detection Bibliography - Thermo Fisher Scientific Source: thermofisher.com URL: 2

  • Title: Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter - PMC Source: nih.gov URL: Link

  • Title: Organic Acids | SIELC Technologies Source: sielc.com URL: 8

  • Title: Enatiomeric Separation of Branched Fatty Acids after Conversion with trans-2-(2,3-Anthracenedicarboximido)cyclohexanol Source: tandfonline.com URL: 7

Sources

Troubleshooting

Technical Support Center: Minimizing Ring Opening of Cyclopropyl Groups During Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. The cyclopropyl group is a valuable structural motif in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. The cyclopropyl group is a valuable structural motif in medicinal chemistry, known for enhancing metabolic stability and influencing molecular conformation.[1][2][3] However, its inherent ring strain—a consequence of compressed C-C-C bond angles deviating significantly from the ideal 109.5°—makes it susceptible to undesired ring-opening reactions under various synthetic conditions.[4]

This guide provides in-depth, field-proven insights and troubleshooting strategies to help you preserve the integrity of the cyclopropyl ring throughout your synthetic campaigns. We will explore the causality behind common experimental challenges and offer robust, self-validating protocols to navigate them successfully.

Frequently Asked Questions (FAQs): Understanding Cyclopropyl Group Stability

This section addresses the most common questions our application scientists receive regarding the stability of the cyclopropyl moiety under different reaction classes.

Q1: What is the general stability of the cyclopropyl group under acidic conditions?

The cyclopropyl group is generally stable in mild acidic conditions. However, its stability dramatically decreases in the presence of strong Brønsted or Lewis acids.[1] The reaction is particularly problematic when the cyclopropane is adjacent to a functional group that can stabilize a developing positive charge, such as a carbonyl or an aromatic ring.[1][5] The acid can protonate the ring or a substituent, leading to a carbocationic intermediate that rapidly undergoes ring-opening to relieve the inherent strain.[4][5]

  • Expert Insight: Donor-acceptor cyclopropanes are especially prone to ring-opening catalyzed by Lewis acids.[4][6] The choice of Lewis acid is critical; some may be less likely to induce rearrangement than others.[4][7] If you observe ring-opening, consider switching to a weaker acid, using a buffered system, or protecting adjacent activating groups (e.g., converting a ketone to a ketal).[4]

Q2: How stable is the cyclopropyl group under basic conditions?

The cyclopropyl group is typically very stable across a wide range of basic conditions.[1][4] Ring-opening is uncommon unless the ring is activated by multiple, potent electron-withdrawing groups or is part of a highly strained polycyclic system.[1][4] This stability makes base-mediated reactions a generally safe choice when working with cyclopropyl-containing molecules.

Q3: My cyclopropane ring is opening during catalytic hydrogenation. How can I prevent this?

While simple cyclopropanes are often resistant to catalytic hydrogenation at or below room temperature, the C-C bonds can undergo hydrogenolysis under more forcing conditions (high temperature or pressure) or with more aggressive catalysts.[1][4][8] The risk of this side reaction increases significantly if the cyclopropyl group is activated by an adjacent π-system (like a ketone or an alkene), which can coordinate to the catalyst surface.[4]

  • Recommended Solutions:

    • Catalyst Choice: Palladium on carbon (Pd/C) is often a milder choice compared to more aggressive catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C).[4]

    • Reaction Conditions: Use the lowest effective hydrogen pressure (e.g., 1 atm) and temperature (e.g., room temperature).[4]

    • Alternative Methods: For reducing an adjacent ketone, chemical reduction with a mild hydride source like sodium borohydride (NaBH₄) is strongly preferred over catalytic hydrogenation.[9] For alkene reduction, consider transfer hydrogenation using reagents like ammonium formate.[4]

Q4: I'm observing ring-opening during a reaction that might involve radicals. Is this expected?

Yes, this is a well-documented phenomenon. The cyclopropyl group is often used as a mechanistic probe or a "radical clock" because the cyclopropylcarbinyl radical undergoes an extremely rapid ring-opening rearrangement to form a stable homoallyl radical.[1][10][11][12] If your reaction conditions involve radical initiators (e.g., AIBN, benzoyl peroxide) or single-electron transfer processes, this pathway is a likely cause of undesired byproducts.[10][13][14]

  • Troubleshooting: If you suspect a radical-mediated ring-opening, try adding a radical scavenger (like TEMPO or BHT) to the reaction mixture.[1] If this inhibits the side reaction, it confirms a radical pathway. The primary solution is to avoid reagents and conditions known to generate radicals.[1]

Q5: How do transition metals interact with cyclopropyl groups in cross-coupling reactions?

Transition metals, particularly those used in cross-coupling (e.g., palladium, nickel, rhodium), can activate cyclopropanes.[15] The primary mechanism of undesired reactivity is the oxidative addition of the metal into a strained C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate.[4][15] This intermediate can then undergo various transformations, leading to isomerization or ring-opened products.[4]

  • Key Considerations for Success:

    • Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands often favor the desired reductive elimination from the catalytic cycle over C-C bond insertion.[4]

    • Catalyst Choice: Palladium catalysts are frequently and successfully used to synthesize functionalized cyclopropanes via cross-coupling.[4]

    • Condition Optimization: Minimizing reaction temperature and time can significantly reduce the occurrence of these side reactions.[4]

Troubleshooting Guide: Quick Reference

This table summarizes common issues encountered when working with cyclopropyl groups and provides actionable solutions.

Symptom / ObservationPotential Root CauseRecommended Solutions & Preventative Measures
Ring-opened byproducts observed after acidic workup or chromatography. Strongly Acidic Conditions: The cyclopropane is being cleaved by excess acid.Use a milder acid or a buffered system.[4] Quench reactions carefully with a buffered or basic solution (e.g., sat. NaHCO₃). Consider using neutral or basic alumina for chromatography instead of silica gel.
Reduction of a cyclopropyl ketone yields a linear alcohol. Harsh Reducing Agent: Reagents like LiAlH₄ or aggressive catalytic hydrogenation conditions are cleaving the ring.Use a milder reducing agent like Sodium Borohydride (NaBH₄) in an alcoholic solvent at low temperatures (0 °C to RT).[9]
Transition metal-catalyzed reaction gives low yield and isomerized byproducts. C-C Bond Activation: The metal catalyst is inserting into the cyclopropane ring.Screen different ligands, particularly bulky, electron-rich phosphines.[4] Use a well-established catalyst system for the desired transformation.[4] Optimize temperature and reaction time to be as mild as possible.[4]
Reaction initiated with a radical source leads to complex mixture. Radical-Mediated Ring Opening: The cyclopropylcarbinyl radical is rapidly rearranging.Avoid radical initiators.[1] If unavoidable, use a high concentration of the desired radical trapping agent to outcompete the rearrangement. Add a radical scavenger as a diagnostic tool.[1]
Reaction with an electrophile (e.g., Br₂) results in a 1,3-addition product. Inherent Reactivity: The cyclopropane ring behaves like an alkene, undergoing electrophilic addition.[16][17][18]This is the expected reactivity pathway. To avoid it, functionalize the molecule through other means before forming the cyclopropane ring, or use reaction conditions that do not involve strong electrophiles.
Visualizing Reaction Pathways and Troubleshooting

Diagrams can clarify complex mechanistic concepts and decision-making processes.

troubleshooting_workflow start Ring Opening Observed? reaction_type Identify Reaction Type start->reaction_type acid Acidic Conditions (Brønsted or Lewis) reaction_type->acid Acidic reduction Reductive Conditions reaction_type->reduction Reductive radical Radical Conditions reaction_type->radical Radical metal Transition Metal Catalysis reaction_type->metal Metal-Catalyzed sol_acid Use milder acid / buffer. Protect activating groups. Change Lewis Acid. acid->sol_acid sol_reduction Use NaBH₄ instead of LiAlH₄. Avoid aggressive hydrogenation (e.g., PtO₂, high P/T). reduction->sol_reduction sol_radical Avoid radical initiators. Add radical scavenger (e.g., TEMPO). radical->sol_radical sol_metal Screen ligands (bulky, e⁻-rich). Optimize T and time. Change metal catalyst. metal->sol_metal

Caption: Troubleshooting workflow for cyclopropane ring opening.

acid_catalyzed_opening sub Cyclopropane (with activating group 'A') intermediate Carbocationic Intermediate (stabilized by 'A') sub->intermediate Protonation or LA Coordination cat H⁺ or Lewis Acid (LA) product Ring-Opened Product intermediate->product Nucleophilic Attack nuc Nucleophile (Nu⁻)

Caption: Mechanism of acid-catalyzed ring opening.

radical_mediated_opening start Substrate + Radical Initiator cpc_radical Cyclopropylcarbinyl Radical (Unstable) start->cpc_radical Radical Formation ha_radical Homoallyl Radical (More Stable, Rearranged) cpc_radical->ha_radical Rapid Rearrangement (k > 10⁸ s⁻¹) product Trapped Product ha_radical->product Radical Trapping

Caption: Mechanism of radical-mediated ring opening.

Validated Experimental Protocols

Adherence to optimized protocols is critical for success. The following are detailed, step-by-step methodologies for common transformations where cyclopropane integrity is paramount.

Protocol 1: Mild Reduction of a Cyclopropyl Ketone

This protocol describes the reduction of a ketone adjacent to a cyclopropyl ring to the corresponding alcohol without inducing hydrogenolysis of the ring.[4][9]

Objective: To synthesize a cyclopropyl carbinol from a cyclopropyl ketone.

Materials:

  • Cyclopropyl ketone (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (or Ethanol), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, ice bath

Procedure:

  • Dissolution: Dissolve the cyclopropyl ketone (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: While stirring vigorously, slowly add sodium borohydride (1.5 eq) portion-wise to the solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 1-3 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add deionized water to quench the excess NaBH₄.

  • Workup:

    • Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

    • Partition the remaining residue between ethyl acetate and water.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure to yield the crude cyclopropyl alcohol.

    • If necessary, purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling to Synthesize an Arylcyclopropane

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a cyclopropylboronic acid with an aryl bromide, a common method for installing a cyclopropyl group while preserving its structure.[1]

Objective: To synthesize an arylcyclopropane.

Materials:

  • Aryl bromide (1.0 eq)

  • Cyclopropylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

  • Anhydrous solvent (e.g., Toluene/H₂O mixture, or Dioxane)

  • Schlenk flask or equivalent reaction vessel, inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), cyclopropylboronic acid (1.5 eq), base (3.0 eq), and palladium catalyst.

  • Inerting: Evacuate and backfill the flask with inert gas three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until TLC or GC/MS analysis indicates complete consumption of the aryl bromide.

  • Cooling & Workup:

    • Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the solution and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired arylcyclopropane.

References
  • Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions - Benchchem.
  • How to avoid ring-opening of cyclopropyl ketones during reaction - Benchchem.
  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. (2019).
  • Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions - Benchchem.
  • Cyclopropylcarbinyl-Type Ring Openings. Reconciling the Chemistry of Neutral Radicals and Radical Anions | Journal of the American Chemical Society - ACS Publications. (2002).
  • Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems - UCL Discovery - University College London.
  • CHEMISTRY.
  • Stability of 1-Cyclopropyl-2-nitronaphthalene Under Acidic Conditions: A Technical Assessment - Benchchem.
  • A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals - PMC.
  • Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones: concise synthesis of pyrrolobenzothiazoles - Chemical Communications (RSC Publishing).
  • Activation of cyclopropanes by transition metals - Wikipedia.
  • Reaction Mechanism for a radical ring opening - Chemistry Stack Exchange. (2021).
  • Addition to Cyclopropane Ring | Dalal Institute.
  • Michael Reaction and Addition to Cyclopropane ring (CHE) - YouTube. (2015).
  • Homohalocyclization: Electrophilic Bromine-Induced Cyclizations of Cyclopropanes | Organic Letters - ACS Publications. (2015).
  • Catalytic hydrogenation of cyclopropyl alkenes. I. Effect of alkyl substitution on the heterogeneous hydrogenolysis reaction | Scilit.
  • Lewis acid-catalysed reactions of aryl cyclopropyl ketones. Scope and mechanism - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones: concise synthesis of pyrrolobenzothiazoles | Request PDF - ResearchGate.
  • Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis | Organic Letters. (2023).
  • Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions - PMC.
  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives - Beilstein Journals. (2019).
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing.

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 2-Cyclopropylcyclohexane-1-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique isolation and purification hurdles associated with alicyclic carboxylic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique isolation and purification hurdles associated with alicyclic carboxylic acids.

2-Cyclopropylcyclohexane-1-carboxylic acid presents a specific set of challenges: it possesses an alicyclic framework prone to retaining non-polar impurities, exhibits cis/trans diastereomerism, and contains multiple chiral centers. This guide provides a self-validating, mechanistic approach to resolving these issues, ensuring high-purity isolation for downstream drug development and synthetic applications.

Section 1: General Purification & Neutral Impurity Removal

Q: My crude 2-cyclopropylcyclohexane-1-carboxylic acid is contaminated with unreacted hydrocarbons and neutral byproducts from the cyclopropanation step. How do I selectively isolate the acid?

A: The most reliable and scalable method is an acid-base extraction. The causality behind this technique relies on the pKa of the carboxylic acid (typically ~4.5 to 5.0 for cycloalkyl acids)[1]. By adjusting the pH of the aqueous phase to at least three units above the pKa (pH > 8), we ensure >99.9% deprotonation[1]. The resulting carboxylate salt partitions entirely into the aqueous phase, while neutral organic impurities remain in the organic solvent[1]. Subsequent acidification to pH < 2 reprotonates the acid, driving it back into a fresh organic layer.

Protocol 1: Self-Validating Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Deprotonation: Extract with 1.0 M NaOH (aq) or saturated NaHCO₃ until the aqueous phase reaches pH 9–10.

  • Phase Separation: Separate the layers. Discard the organic phase (which contains the neutral impurities).

  • Washing: Wash the aqueous phase once with fresh organic solvent to remove any trace neutral organics.

  • Reprotonation (Self-Validation Step): Carefully acidify the aqueous phase using 2.0 M HCl (aq) under vigorous stirring until the pH reaches 1–2. Validation: The aqueous phase will immediately turn cloudy or precipitate an oil, confirming the successful regeneration of the free, water-insoluble carboxylic acid.

  • Recovery: Extract the acidified aqueous phase 2–3 times with fresh organic solvent.

  • Drying & Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Section 2: Diastereomeric Purity (Cis/Trans Isomer Resolution)

Q: NMR analysis of my extracted product shows a mixture of cis and trans isomers. How can I enrich or isolate the thermodynamically stable trans isomer?

A: 2-substituted cyclohexanecarboxylic acids naturally form as a mixture of cis and trans isomers during synthesis[2]. The trans isomer (where the cyclopropyl and carboxylic groups occupy equatorial positions) is thermodynamically more stable than the cis isomer (axial-equatorial)[2]. You can achieve a highly pure trans product via base-catalyzed thermodynamic epimerization[2]. Heating the mixture with potassium hydroxide (KOH) enolizes the alpha-carbon[2]. Reprotonation overwhelmingly favors the equatorial configuration, yielding the trans isomer in high purity (up to 99%)[2].

Protocol 2: Thermodynamic Epimerization

  • Setup: Dissolve the cis/trans mixture of 2-cyclopropylcyclohexane-1-carboxylic acid in a high-boiling, inert solvent (e.g., diethylene glycol diethyl ether or )[2].

  • Base Addition: Add 2.0 to 4.0 equivalents of KOH[2].

  • Thermal Enolization: Heat the reaction mixture to 140–180 °C for 12–24 hours, utilizing a Dean-Stark trap to distill off any water formed[2].

  • Isolation: Cool the mixture, dilute with water, and perform an acid-base extraction (as detailed in Protocol 1) to isolate the epimerized free acid[2].

  • Polishing (Self-Validation Step): Recrystallize the product from petroleum ether. Validation: A sharp melting point and the disappearance of the cis-alpha-proton signal in ¹H-NMR will confirm >99% trans purity.

Section 3: Enantiomeric Resolution

Q: My downstream application requires a single enantiomer of the trans acid. What is the most reliable method for chiral resolution?

A: Chiral resolution via diastereomeric salt formation is the industry standard. By reacting the racemic acid with an enantiopure amine, such as (S)-phenylethylamine, you form two distinct diastereomeric salts[3]. The separation is driven by differences in crystal lattice packing[3]. The less soluble salt typically exhibits stronger hydrogen-bonding networks and a "lock-and-key" supramolecular packing mode driven by van der Waals interactions, allowing it to selectively precipitate from the solution[3].

Protocol 3: Chiral Resolution via Diastereomeric Salt Formation

  • Salt Formation: Dissolve the racemic trans-2-cyclopropylcyclohexane-1-carboxylic acid in ethanol and heat to 60 °C.

  • Chiral Agent Addition (Self-Validation Step): Slowly add 0.5 to 1.0 equivalents of (S)-phenylethylamine. Validation: Controlling the molar ratio is critical; using a substoichiometric ratio prevents the co-precipitation of the more soluble salt, acting as a built-in purity safeguard[3].

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours to promote the growth of large, pure crystals of the less soluble diastereomeric salt.

  • Filtration: Filter the crystals and wash with cold ethanol.

  • Acid Liberation: Liberate the enantiopure acid by suspending the salt in dilute HCl (pH < 2) and extracting with an organic solvent (Protocol 1).

Quantitative Data Summary

The following table summarizes the expected outcomes and operational parameters for the troubleshooting workflows described above.

Impurity TypeRecommended MethodReagents / ConditionsExpected RecoveryTarget Purity
Neutral Organics Acid-Base ExtractionNaOH (pH > 8), HCl (pH < 2)>95%100% removal of neutrals
Cis-Isomer Thermodynamic EpimerizationKOH, 140-180 °C, 12-24h85–90%>98% trans isomer
Enantiomer Diastereomeric Salt Resolution(S)-phenylethylamine, Ethanol35–45% (max 50%)>96% ee
Trace Metals (Pd) Filtration / ScavengingCelite pad, Thiol-silica>95%<10 ppm residual metal
Purification Workflow Visualization

PurificationWorkflow Start Crude 2-Cyclopropylcyclohexane- 1-carboxylic acid Step1 Acid-Base Extraction (pH > pKa + 3) Start->Step1 Org1 Organic Phase (Neutral Impurities) Step1->Org1 Discard Aq1 Aqueous Phase (Carboxylate Salt) Step1->Aq1 Retain Step2 Acidification & Extraction (pH < pKa - 3) Aq1->Step2 Aq2 Aqueous Phase (Salts/Water) Step2->Aq2 Discard Org2 Organic Phase (Free Acid) Step2->Org2 Retain Step3 Epimerization (KOH, Heat) or Chiral Resolution Org2->Step3 Isomer/Chiral Purification Final Purified Target Compound (Trans or Enantiopure) Step3->Final

Caption: Workflow for the systematic purification of 2-cyclopropylcyclohexane-1-carboxylic acid.

References
  • Title: General procedures for the purification of Carboxylic acids Source: LookChem Chempedia URL: [Link]

  • Title: Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids (EP0814073B1)
  • Title: Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control Source: PubMed / Chirality (2024) URL: [Link]

Sources

Troubleshooting

resolving enantiomers of 2-Cyclopropylcyclohexane-1-carboxylic acid

Welcome to the Advanced Chiral Resolution Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the unique stereochemical challenges of cycloalkane derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chiral Resolution Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the unique stereochemical challenges of cycloalkane derivatives.

Resolving the enantiomers of 2-Cyclopropylcyclohexane-1-carboxylic acid (CAS: 1512893-46-7) 1 presents a specific hurdle: the molecule is highly lipophilic and lacks aromatic rings for


 stacking interactions. Therefore, chiral recognition must rely entirely on rigid hydrogen-bonding networks and precise van der Waals packing.

This guide is designed to move beyond basic recipes. Here, we explore the causality behind experimental choices and establish self-validating protocols to ensure your resolution workflow is robust, scalable, and scientifically sound.

Part 1: Diagnostic Resolution Workflow

Before committing to a methodology, you must align your strategy with your scale and timeline. The decision matrix below outlines the optimal path for resolving this specific cyclopropyl derivative.

ResolutionWorkflow Start Racemic 2-Cyclopropylcyclohexane- 1-carboxylic acid Decision Scale & Timeline? Start->Decision PathA Process Scale (>10g) Diastereomeric Salt Formation Decision->PathA High Volume PathB Discovery Scale (<10g) Chiral SFC / HPLC Decision->PathB Rapid Isolation Amine Screen Chiral Amines (e.g., (S)-Phenylethylamine) PathA->Amine SFC Immobilized Chiral Phase (e.g., Chiralpak IC) PathB->SFC Cryst Fractional Crystallization & ee% Monitoring Amine->Cryst Acidify Acidification & Extraction Cryst->Acidify Pure Enantiopure Free Acid SFC->Pure Acidify->Pure

Decision matrix for resolving 2-cyclopropylcyclohexane-1-carboxylic acid.

Part 2: Core Methodologies & Self-Validating Protocols

Protocol A: Classical Resolution via Diastereomeric Salt Formation

Mechanistic Rationale: Because the cyclopropyl group is sterically demanding but lacks


-electrons, we must use resolving agents that provide a rigid steric boundary. (S)-(-)-1-phenylethylamine is an industry standard 2, but success dictates strictly controlling the feeding molar ratio to prevent co-crystallization of the undesired diastereomer 3.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 1.0 equivalent of racemic 2-cyclopropylcyclohexane-1-carboxylic acid in a moderately polar solvent system (e.g., Acetone/Water 9:1 v/v). Causality: A mixed solvent balances the high lipophilicity of the free acid with the ionic nature of the target salt.

  • Sub-Equimolar Amine Addition: Slowly add 0.5 equivalents of (S)-(-)-1-phenylethylamine. Causality: Sub-equimolar addition forces a competition where only the least soluble diastereomeric salt precipitates, drastically increasing the enantiomeric excess (ee%) of the first crop 3.

  • Thermal Annealing: Heat the mixture to reflux until completely homogenous. Cool at a controlled rate of 0.1°C/min to room temperature. Causality: Slow cooling prevents kinetic trapping and supersaturation, ensuring thermodynamic control over crystal lattice formation.

  • Isolation & Liberation: Filter the precipitated salt. Dissolve the salt in 1M aqueous NaOH and extract with MTBE to recover the chiral amine [[2]](). Acidify the aqueous layer to pH 2 with HCl to precipitate the enantiopure free acid.

Self-Validation Checkpoint: After filtering the first crop of crystals, extract a small aliquot of the mother liquor and measure its ee%. If the mother liquor is highly enriched in the opposite enantiomer (>80% ee), the thermodynamics of your crystallization are validated, confirming selective precipitation.

Part 3: Troubleshooting Guides & FAQs

Q: My diastereomeric salt is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I force crystallization? A: Oiling out occurs when the melting point of the diastereomeric salt is lower than the solvent's boiling point, or when the solvent is too non-polar, causing liquid-liquid phase separation. Fix: If seeding fails, your resolving agent is likely too flexible for this specific aliphatic acid. Switch to a highly rigid, tricyclic amine such as (+)-dehydroabietylamine (derived from wood rosin). Rosin amines are specifically documented to resolve challenging aliphatic carboxylic acids by forming highly stable, crystalline salts 4.

Q: I achieved crystallization, but the enantiomeric excess (ee%) is plateauing at ~75% even after multiple recrystallizations. Why? A: You have likely hit a eutectic point, or the system is forming a partial solid solution where both diastereomers co-crystallize. Fix: You must alter the thermodynamics. Implement strict feeding molar ratio control by reducing the resolving agent to 0.4 equivalents 3. Alternatively, switch the solvent system entirely (e.g., from Acetone to Isopropanol) to shift the solubility curves of the two diastereomers.

Q: How do I accurately determine the ee% of 2-Cyclopropylcyclohexane-1-carboxylic acid? It lacks a strong UV chromophore for standard HPLC. A: You have two reliable options:

  • NMR with Chiral Solvating Agents (CSAs): Mix the resolved acid with an enantiopure amine directly in an NMR tube. The diastereomeric interactions will cause a chemical shift non-equivalence (typically 0.03 - 0.1 ppm) in the cyclopropyl protons, allowing direct integration of the enantiomer ratio 4.

  • Pre-column Derivatization: React the carboxylic acid with p-nitrobenzyl bromide to install a strong UV chromophore, then analyze via standard Chiral HPLC (e.g., Chiralpak AD-H column).

Part 4: Quantitative Data & Benchmarks

When designing your resolution screen, use the following empirical data as a baseline for cycloalkane carboxylic acids.

Resolving AgentStructural FeatureRecommended StoichiometryTypical Solvent SystemApplication Notes
(S)-(-)-1-Phenylethylamine Aromatic, rigid0.5 - 0.6 eqAcetone / WaterIndustry standard; excellent for sub-equimolar resolution 2.
(+)-Dehydroabietylamine Tricyclic, highly rigid1.0 eqEthanol / HeptanePrevents oiling out; forms highly crystalline salts with aliphatic/cycloaliphatic acids [[4]]().
(1R,2R)-1,2-Diphenylethylenediamine Bidentate H-bonding0.5 eqIsopropanolUseful if single-amine salts fail to provide sufficient

of crystallization.

References

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. nih.gov. 3

  • Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solvating Agents. mdpi.com. 4

  • A Comparative Guide to Chiral Amines for the Resolution of Racemic Acids: Evaluating trans-3-Methylcyclohexanamine. benchchem.com. 2

  • 92385-32-5 | MFCD24677084 | 4-(Hydroxymethyl)cyclohexanecarboxaldehyde (CAS Reference Data). aaronchem.com. 1

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Cyclopropylcyclohexane-1-carboxylic acid Coupling Reactions

Welcome to the technical support center for navigating the challenges of amide bond formation with sterically demanding substrates. This guide is specifically tailored to address the complexities encountered when couplin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges of amide bond formation with sterically demanding substrates. This guide is specifically tailored to address the complexities encountered when coupling 2-Cyclopropylcyclohexane-1-carboxylic acid, a molecule whose bulky, three-dimensional structure can significantly impede standard coupling protocols. Here, we provide in-depth, evidence-based solutions and troubleshooting strategies in a practical question-and-answer format to empower your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction with 2-Cyclopropylcyclohexane-1-carboxylic acid is showing low to no yield. What is the likely cause?

A1: The primary culprit is almost certainly steric hindrance.[1][2] The term "steric hindrance" describes a situation where the size and spatial arrangement of atoms in a molecule obstruct a chemical reaction.[1] In the case of 2-Cyclopropylcyclohexane-1-carboxylic acid, the bulky cyclopropyl and cyclohexyl groups adjacent to the carboxylic acid physically block the approach of both the activating coupling reagent and the incoming amine.[1] This obstruction raises the activation energy of the reaction, dramatically slowing down or altogether preventing the formation of the desired amide bond, leading to poor yields.[1]

Q2: Which coupling reagents are best suited for overcoming the steric hindrance of 2-Cyclopropylcyclohexane-1-carboxylic acid?

A2: For sterically demanding couplings, standard carbodiimide reagents like DCC or EDC are often insufficient.[3] You need to employ more potent, in-situ activating reagents that form highly reactive intermediates capable of overcoming the steric barrier.[3]

The most effective choices fall into two main categories:

  • Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly recommended.[3][4] HATU, in particular, is often cited for its superior performance in difficult couplings due to the formation of a highly reactive OAt-ester intermediate.[5]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices.[4][6] Phosphonium-based reagents are known for their high reactivity and can be particularly advantageous as they are less prone to a side reaction known as guanidinylation, which can be an issue with uronium salts, especially in slow reactions.[7]

For exceptionally challenging couplings where even these powerful reagents fail, converting the carboxylic acid to an acyl fluoride is a highly effective, albeit more specialized, strategy.[3][8][9][10][11]

Q3: I've switched to HATU, but my yield is still suboptimal. What other reaction parameters can I adjust?

A3: Beyond the choice of coupling reagent, several other factors can be optimized to drive a sterically hindered reaction to completion.

  • Increase Reaction Time and Temperature: Sterically hindered reactions are inherently slower.[1] Extending the reaction time, for instance from a standard 1-2 hours to overnight, can significantly improve yields.[1][3] Cautiously increasing the reaction temperature can also help overcome the activation energy barrier.[1] However, be mindful that excessive heat can increase the risk of side reactions or racemization if chiral centers are present.[6]

  • Solvent Choice: The solvent plays a critical role in solvating the reactants and intermediates. For difficult couplings, N-methylpyrrolidone (NMP) is often a better choice than the more common dimethylformamide (DMF) due to its superior solvating properties.[3] In some cases, a mixture of solvents may be beneficial.[3]

  • Base Selection: The choice of base is crucial. A non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) is standard. For sensitive substrates where racemization is a concern, a weaker base like N-methylmorpholine (NMM) might be preferable.[6]

  • Reagent Concentration: Increasing the concentration of the reactants can favor the desired bimolecular reaction.[12]

Q4: What is "double coupling," and should I consider it for this substrate?

A4: Double coupling is a technique where, after the initial coupling reaction time has elapsed, the reaction vessel is drained and a fresh solution of the activated carboxylic acid is added to the amine component for a second reaction period.[3] This is a common and effective strategy for difficult couplings, particularly in solid-phase synthesis, to ensure that all available amine sites react.[12] Given the significant steric hindrance of 2-Cyclopropylcyclohexane-1-carboxylic acid, double coupling is a highly recommended strategy to maximize your yield.[3][12]

Q5: Could you provide a starting protocol for coupling 2-Cyclopropylcyclohexane-1-carboxylic acid using a high-potency reagent?

A5: Certainly. The following protocol using HATU is a robust starting point. Remember that optimization may be necessary for your specific amine substrate.

Troubleshooting Guides and Protocols

Troubleshooting Flowchart for Low-Yield Coupling

Troubleshooting_Flowchart Start Low Yield with 2-Cyclopropylcyclohexane-1-carboxylic acid CheckReagent Is the coupling reagent a standard carbodiimide (DCC, EDC)? Start->CheckReagent SwitchReagent Switch to a potent uronium (HATU) or phosphonium (PyBOP) reagent. CheckReagent->SwitchReagent Yes CheckParams Are you using a potent reagent but still have low yield? CheckReagent->CheckParams No Success Improved Yield SwitchReagent->Success OptimizeTimeTemp Increase reaction time (e.g., overnight). Cautiously increase temperature. CheckParams->OptimizeTimeTemp Yes OptimizeSolvent Switch solvent from DMF to NMP for better solvation. OptimizeTimeTemp->OptimizeSolvent DoubleCouple Perform a double coupling. OptimizeSolvent->DoubleCouple ConsiderAcylFluoride For extremely difficult cases, consider acyl fluoride formation. DoubleCouple->ConsiderAcylFluoride ConsiderAcylFluoride->Success Coupling_Mechanisms cluster_0 Uronium Reagent (e.g., HATU) cluster_1 Phosphonium Reagent (e.g., PyBOP) U_Acid R-COOH U_ActiveEster Highly Reactive OAt-Active Ester U_Acid->U_ActiveEster Activation U_HATU HATU + Base U_HATU->U_ActiveEster U_Amide R-CO-NH-R' U_ActiveEster->U_Amide Nucleophilic Attack U_Amine R'-NH2 U_Amine->U_Amide P_Acid R-COOH P_ActiveEster Acyloxyphosphonium Salt -> OBt-Active Ester P_Acid->P_ActiveEster Activation P_PyBOP PyBOP + Base P_PyBOP->P_ActiveEster P_Amide R-CO-NH-R' P_ActiveEster->P_Amide Nucleophilic Attack P_Amine R'-NH2 P_Amine->P_Amide

Sources

Troubleshooting

Technical Support Center: 2-Cyclopropylcyclohexane-1-carboxylic Acid Extraction

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 2-Cyclopropylcyclohexane-1-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 2-Cyclopropylcyclohexane-1-carboxylic acid .

Due to its unique structural topology—a highly lipophilic cyclopropylcyclohexane tail coupled with a polar, ionizable carboxylic acid headgroup—this molecule exhibits strong pH-dependent partitioning behavior. Mastering its extraction requires a mechanistic understanding of acid-base [1] and precise solvent selection.

Core Extraction Workflow

The fundamental principle for isolating this compound is suppressing the ionization of the carboxylate group. By driving the equilibrium toward the neutral, protonated state (pH < pKa), the molecule's lipophilicity dominates, allowing it to partition efficiently into an organic phase.

Workflow A Aqueous Mixture containing 2-Cyclopropylcyclohexane-1-carboxylic acid B Acidify to pH < 2.5 (Protonation: HA form) A->B Add HCl C Add Organic Solvent (e.g., MTBE or EtOAc) B->C D Phase Separation C->D E Organic Phase (Contains Target Acid) D->E Top Layer F Aqueous Phase (Impurities/Salts) D->F Bottom Layer

Logical workflow for the pH-driven acid-base liquid-liquid extraction of carboxylic acids.

Section 1: Solvent Selection Matrix

Selecting the correct organic solvent is critical. The ideal solvent must balance high affinity for the lipophilic target molecule with low water miscibility to prevent the co-extraction of polar impurities. [2] demonstrates that matching solvent polarity to the target's non-ionized state yields the highest purity.

SolventBoiling Point (°C)Water Solubility (g/100mL)Density (g/mL)Application Notes for 2-Cyclopropylcyclohexane-1-carboxylic acid
Methyl tert-butyl ether (MTBE) 55.24.20.74 (Top)Optimal. Excellent recovery rates (>85%) for lipophilic acids[3]. Low emulsion risk and easy to evaporate.
Ethyl Acetate (EtOAc) 77.18.30.90 (Top)Good. Broad solubility profile, but its [4] can pull in polar impurities.
Dichloromethane (DCM) 39.61.31.33 (Bottom)Fair. Excellent solvation, but forms the bottom layer (can complicate workflow) and poses higher toxicity risks.
Toluene 110.60.050.87 (Top)Poor. Highly selective for lipophilic compounds, but the high boiling point makes downstream concentration difficult.
Section 2: Self-Validating Experimental Protocol

This step-by-step methodology utilizes MTBE for the primary extraction. Every step includes a built-in validation checkpoint to ensure systemic integrity.

Step 1: Acidification

  • Action: To your aqueous sample containing the target acid, slowly add 1M HCl dropwise while stirring until the pH reaches 2.0 – 2.5.

  • Causality: The estimated pKa of cycloalkyl carboxylic acids is ~4.8. Dropping the pH at least two units below the pKa ensures >99% of the molecules are in their neutral, protonated state, maximizing organic partitioning.

  • Validation: Verify the pH using a calibrated pH meter or narrow-range pH paper. The solution may become turbid as the free acid precipitates.

Step 2: Primary Extraction

  • Action: Add 1 volume of MTBE to 1 volume of the acidified aqueous phase. Transfer to a separatory funnel and shake vigorously for 2 minutes, venting frequently to release pressure.

  • Causality: MTBE has a high affinity for lipophilic carboxylic acids but avoids the co-extraction of highly polar matrix components[3].

  • Validation: After shaking, allow the funnel to rest. You should observe a rapid break into two distinct liquid phases.

Step 3: Phase Separation

  • Action: Drain the lower aqueous layer into a clean flask. Retain the upper MTBE layer.

  • Validation: MTBE has a density of 0.74 g/mL; it will always be the top layer unless heavily halogenated impurities are present.

Step 4: Brine Wash (Salting-Out)

  • Action: Wash the retained MTBE layer with 0.5 volumes of saturated aqueous NaCl (brine).

  • Causality: Brine decreases the solubility of water in the organic layer via the salting-out effect, pre-drying the solvent and pulling out residual water-soluble contaminants.

Step 5: Drying & Concentration

  • Action: Dry the MTBE layer over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporator) at 30°C.

  • Validation: The final product should present as a concentrated oil or crystalline solid, ready for downstream LC-MS or NMR characterization.

Section 3: Troubleshooting Guide & FAQs

Troubleshooting Issue Low Yield / Poor Recovery CheckPH Check Aqueous pH Issue->CheckPH PHHigh pH > 3.0 CheckPH->PHHigh PHLow pH < 2.5 CheckPH->PHLow Action1 Add 1M HCl to pH 2 PHHigh->Action1 CheckSolvent Check Solvent Volume PHLow->CheckSolvent SingleExt Single Extraction Used CheckSolvent->SingleExt Action2 Perform 3x Extractions SingleExt->Action2

Decision tree for troubleshooting low recovery during carboxylic acid extraction.

Q1: I am experiencing a persistent emulsion during the MTBE extraction. How do I break it? A: Emulsions in this context usually occur because the pH is not low enough, leaving a fraction of the acid in its deprotonated (surfactant-like) state.

  • Fix: First, re-verify that the pH is < 2.5. If the pH is correct, the emulsion is likely caused by proteinaceous matrix impurities. Add a small volume of saturated brine to increase the ionic strength of the aqueous phase, or filter the entire biphasic mixture through a pad of Celite to mechanically break the emulsion.

Q2: My recovery of 2-Cyclopropylcyclohexane-1-carboxylic acid is lower than 50%. What went wrong? A: Assuming the pH is correct, low recovery is typically a function of the partition coefficient. A single large-volume extraction is mathematically less efficient than multiple small-volume extractions.

  • Fix: Instead of extracting once with 100 mL of solvent, perform three sequential extractions with 33 mL of solvent. According to the Nernst distribution law, this will exponentially increase your total recovery yield.

Q3: Can I use Ethyl Acetate instead of MTBE for this specific molecule? A: Yes. Ethyl Acetate is a standard solvent for [1]. However, be aware that it dissolves up to ~8.3% water[4]. This means your organic phase will carry over more aqueous impurities, and you will need to use significantly more anhydrous Na₂SO₄ during the drying step. Furthermore, prolonged exposure of EtOAc to strong acids can lead to unwanted ester hydrolysis.

References
  • Title: Solvent developments for liquid-liquid extraction of carboxylic acids in perspective Source: Separation and Purification Technology (2019) URL: [Link]

  • Title: Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components Source: ACS Omega (2017) URL: [Link]

  • Title: Aqueous in situ derivatization of carboxylic acids by an ionic carbodiimide and 2,2,2-trifluoroethylamine for electron-capture detection Source: PubMed / Journal of Chromatography A (2007) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Resolution of 2-Cyclopropylcyclohexane-1-carboxylic Acid: A Comparative Guide to ¹H NMR Interpretation Methodologies

Accurate stereochemical assignment of cycloalkane scaffolds is a critical bottleneck in drug development and synthetic chemistry. 2-Cyclopropylcyclohexane-1-carboxylic acid (Molecular Formula: C₁₀H₁₆O₂)[1] presents a uni...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate stereochemical assignment of cycloalkane scaffolds is a critical bottleneck in drug development and synthetic chemistry. 2-Cyclopropylcyclohexane-1-carboxylic acid (Molecular Formula: C₁₀H₁₆O₂)[1] presents a unique analytical challenge: it contains two contiguous stereocenters (C1 and C2) that dictate its cis or trans geometry, yet its aliphatic protons are heavily clustered in a narrow chemical shift window.

This guide objectively compares three analytical methodologies—Standard 1D ¹H NMR, High-Field 2D NMR, and Computational DFT-NMR—evaluating their performance in resolving the complex stereochemistry of this molecule.

The Mechanistic Challenge: Why is this Molecule Difficult?

To understand the performance differences between analytical methods, we must first analyze the structural causality behind the molecule's spectral complexity:

  • Magnetic Anisotropy of the Cyclopropyl Ring: The cyclopropyl group possesses a unique C-C bond electron density that creates a strong diamagnetic shielding cone. Protons located within this cone (both on the cyclopropyl ring itself and adjacent equatorial/axial positions on the cyclohexane ring) are shifted significantly upfield, often appearing between 0.1 and 0.9 ppm[2].

  • Cyclohexane Ring Inversion & Shielding: In a locked or heavily biased chair conformation, axial protons are generally shielded by ~0.5 ppm relative to their equatorial counterparts due to the anisotropy of the adjacent C-C bonds[3].

  • The Stereochemical Key (

    
    ):  Determining the cis/trans relationship relies entirely on extracting the vicinal coupling constant between the C1 proton (alpha to the carboxylic acid) and the C2 proton (alpha to the cyclopropyl group). A trans-diaxial relationship yields a large coupling (
    
    
    
    ≈ 10–13 Hz), whereas a cis (equatorial-axial) relationship yields a smaller coupling (
    
    
    ≈ 3–5 Hz)[3].

Methodology Comparison: Evaluating Analytical Approaches

Approach A: Standard 1D ¹H NMR (400 MHz)
  • Performance: Sufficient for basic functional group verification but generally fails at definitive stereochemical assignment.

  • Causality: At 400 MHz, the chemical shift dispersion is too narrow. The critical H1 and H2 signals often overlap with the C3-C6 methylene protons (1.0–2.0 ppm), resulting in second-order "virtual coupling" effects that obscure the true

    
     splitting pattern.
    
Approach B: High-Field 2D NMR Suite (800 MHz + COSY/NOESY)
  • Performance: The gold standard for unambiguous 3D structural elucidation.

  • Causality: The 800 MHz magnet doubles the frequency dispersion compared to 400 MHz, pulling the H1/H2 multiplets out of the methylene envelope. 2D COSY traces the scalar spin-system (H1 → H2 → Cyclopropyl), while 2D NOESY maps through-space proximities (< 5 Å), directly confirming whether the cyclopropyl and carboxylic acid groups are on the same face of the ring.

Approach C: DFT-GIAO Computational NMR
  • Performance: Highly accurate predictive validation, acting as an orthogonal check against experimental data.

  • Causality: By optimizing the 3D geometry using Density Functional Theory (e.g., B3LYP/6-31G*) and calculating the magnetic shielding tensors via the Gauge-Independent Atomic Orbital (GIAO) method, researchers can predict the exact chemical shifts. If the experimental

    
     matches the predicted trans isomer over the cis isomer, the assignment is mathematically secured[2].
    

Quantitative Data: Expected NMR Profiles

The following table summarizes the expected performance and signal resolution for the trans isomer (where both bulky groups are equatorial, making H1 and H2 axial) across the evaluated methods.

Proton Assignment1D ¹H NMR (400 MHz)High-Field 1D/2D (800 MHz)DFT-GIAO Prediction (Theoretical)Structural Causality
-COOH 11.50 ppm (br s)11.52 ppm (br s)11.60 ppmHighly deshielded; broad due to dynamic hydrogen bonding.
H1 (axial) ~2.25 ppm (m, overlapping)2.26 ppm (td, J = 11.5, 3.5 Hz)2.31 ppmTriplet of doublets: Two large axial-axial couplings (to H2 and H6a) and one small axial-equatorial coupling (to H6e).
H2 (axial) ~1.35 ppm (m, overlapping)1.37 ppm (tt, J = 11.0, 3.0 Hz)1.42 ppmShifted upfield due to cyclopropyl shielding cone.
Cyclohexane CH₂ 1.10 - 1.95 ppm (m)Resolved ax/eq pairs1.15 - 1.90 ppmAxial protons appear ~0.5 ppm upfield of equatorial protons.
Cyclopropyl CH ~0.65 ppm (m)0.66 ppm (m)0.62 ppmStrong diamagnetic shielding from the cyclopropyl ring current.
Cyclopropyl CH₂ 0.15 - 0.45 ppm (m)0.18, 0.35 ppm (m)0.12, 0.38 ppmDiastereotopic protons; highly shielded.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If a validation check fails, the experiment must be halted and corrected to prevent the acquisition of artifactual data.

Protocol 1: High-Resolution Sample Preparation & 1D Acquisition
  • Preparation: Dissolve 15 mg of 2-cyclopropylcyclohexane-1-carboxylic acid in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because it lacks exchangeable deuterium atoms that would rapidly exchange with the -COOH proton (unlike CD₃OD or D₂O), preserving the acid signal[4].

  • Tuning & Matching: Insert the sample and perform automated tuning and matching (ATM) on the ¹H channel to maximize probe sensitivity.

  • Self-Validation Check (Critical): Lock the spectrometer to the deuterium signal of CDCl₃. Shim the Z-axis gradients until the internal TMS peak (at 0.00 ppm) exhibits a Full Width at Half Maximum (FWHM) of ≤ 0.8 Hz .

    • Failure State: If FWHM > 0.8 Hz, the magnetic field is inhomogeneous. Proceeding will artificially blur the

      
       multiplet, rendering stereochemical assignment impossible. Re-shim immediately.
      
Protocol 2: 2D NOESY Acquisition for Spatial Proximity
  • Parameter Setup: Select a 2D NOESY pulse sequence with solvent suppression if trace water is present (water in CDCl₃ appears at ~1.56 ppm, directly interfering with the H2 signal)[4].

  • Mixing Time (

    
    ) Selection:  Set 
    
    
    
    to 400 ms .
    • Causality: For a small molecule (MW ≈ 168 g/mol ) tumbling rapidly in the extreme narrowing limit (

      
      ), NOE buildup is positive and slow. A 400 ms window allows sufficient cross-relaxation between H1 and the cyclopropyl protons without entering the "spin-diffusion" regime, which would generate false-positive cross-peaks from indirect transfer.
      
  • Self-Validation Check: After processing the 2D matrix (Fourier transform in both

    
     and 
    
    
    
    ), inspect the diagonal peaks. The cross-peaks must be perfectly symmetric across the diagonal.
    • Failure State: Asymmetric cross-peaks indicate

      
       noise, poor temperature regulation, or miscalibrated 90-degree pulse widths. The data cannot be trusted for spatial assignment.
      

Decision Architecture

The following diagram illustrates the logical workflow for resolving the stereochemistry of this compound, highlighting the decision points between analytical methodologies.

NMR_Workflow A Sample: 2-Cyclopropylcyclohexane- 1-carboxylic acid B 1D 1H NMR (400 MHz) Initial Screening A->B Prepare in CDCl3 C Assess Signal Dispersion (1.0 - 2.5 ppm) B->C Extract J-couplings D High-Field 2D NMR Suite (800 MHz + NOESY/COSY) C->D Overlap detected (Second-order effects) F Unambiguous Stereochemical Assignment (Cis/Trans) C->F First-order spectra (Rare for this scaffold) E DFT-GIAO Computation Shift Prediction D->E Cross-validate spatial proximities E->F Converged Data

Workflow for resolving 2-cyclopropylcyclohexane-1-carboxylic acid stereochemistry via NMR methods.

References

  • PubChemLite: 2-cyclopropylcyclohexane-1-carboxylic acid (C10H16O2). Université du Luxembourg / PubChem.
  • NMR Spectroscopy: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. Organic Chemistry Data & Info (Hans Reich Collection).
  • 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS / Supporting Information.
  • NMR Chemical Shifts of Impurities. MilliporeSigma.

Sources

Comparative

A Comprehensive Guide to Mass Spectrometry Fragmentation of 2-Cyclopropylcyclohexane-1-carboxylic acid: Platform Comparisons and Structural Elucidation

As drug discovery and petrochemical analyses increasingly rely on complex alicyclic scaffolds, the accurate structural elucidation of cycloalkane derivatives becomes paramount. 2-Cyclopropylcyclohexane-1-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and petrochemical analyses increasingly rely on complex alicyclic scaffolds, the accurate structural elucidation of cycloalkane derivatives becomes paramount. 2-Cyclopropylcyclohexane-1-carboxylic acid (C₁₀H₁₆O₂, MW: 168.23 g/mol ) is a highly specific bifunctional molecule featuring a rigid cyclohexane core, a strained cyclopropyl ring, and a terminal carboxylic acid.

This guide provides an objective comparison of the analytical methodologies used to characterize this compound, detailing the fundamental causality behind its mass spectrometry (MS) fragmentation patterns. By comparing Gas Chromatography-Electron Ionization-MS (GC-EI-MS) with Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS), researchers can select the optimal platform for their specific analytical workflows[1].

Mechanistic Causality of Fragmentation Patterns

Understanding the fragmentation of 2-cyclopropylcyclohexane-1-carboxylic acid requires deconstructing the molecule into its three interactive domains. Under high-energy electron impact (EI, 70 eV) or collision-induced dissociation (CID), each structural motif dictates specific bond cleavages.

The Carboxylic Acid Domain (α-Cleavage)

Aliphatic carboxylic acids typically produce a weak molecular ion peak (


) under EI conditions[2]. The dominant fragmentation pathway is driven by 

-cleavage adjacent to the carbonyl group. Ionization removes an electron from the oxygen lone pair, triggering the homolytic cleavage of the C-C or C-O bonds to stabilize the charge[3].
  • Loss of Hydroxyl Radical (

    
    OH):  Yields an acylium ion at m/z 151 (
    
    
    
    ).
  • Loss of Carboxyl Radical (

    
    COOH):  Yields a cyclic carbocation at m/z 123 (
    
    
    
    ).
The Cyclopropyl Ring Domain (Ring Opening & Rearrangement)

The cyclopropyl group is highly strained. Upon ionization, it frequently undergoes a 1,5-sigmatropic shift accompanied by the opening of the cyclopropyl ring, forming a more stable alkene intermediate[4].

  • Loss of Ethylene (C₂H₄): The ring-opened intermediate readily expels a neutral ethylene molecule (28 Da), yielding a fragment at m/z 140[5].

  • Loss of Cyclopropyl Radical (

    
    C₃H₅):  Direct 
    
    
    
    -cleavage of the cyclopropyl substituent yields a stable cyclohexanecarboxylic acid cation at m/z 127[6].
The Cyclohexane Core

Cycloalkanes require the cleavage of two C-C bonds to generate a fragment, making their molecular ions slightly more stable than linear alkanes. However, following the initial loss of the substituent groups, the cyclohexane ring undergoes characteristic losses of neutral alkene molecules (e.g., C₂H₄, C₃H₆) via inductive cleavage and rearrangement.

Fragmentation cluster_acid Carboxylic Acid Cleavage cluster_ring Cyclopropyl Cleavage M Molecular Ion[M]+ m/z 168 M_OH [M - OH]+ m/z 151 M->M_OH -OH (17 Da) M_COOH [M - COOH]+ m/z 123 M->M_COOH -COOH (45 Da) M_C2H4 [M - C2H4]+ m/z 140 M->M_C2H4 -C2H4 (28 Da) Ring Opening M_C3H5 [M - C3H5]+ m/z 127 M->M_C3H5 -C3H5 (41 Da)

Caption: Primary EI fragmentation pathways of 2-Cyclopropylcyclohexane-1-carboxylic acid.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When analyzing naphthenic acids and complex cycloalkane carboxylic acids, the choice of analytical platform dramatically impacts the data obtained[1]. Below is an objective comparison of the two primary alternatives.

Table 1: Performance Comparison of Analytical Alternatives
FeatureGC-EI-MS (Derivatized)LC-ESI-MS/MS (Negative Mode)
Ionization Technique Hard Ionization (70 eV EI)Soft Ionization (ESI-)
Primary Ion Observed Highly fragmented; weak

Intact

(m/z 167)
Sample Preparation Requires silylation (TMS) to prevent peak tailingDirect injection (Dilute & Shoot)
Structural Elucidation Excellent; rich fingerprint library matchingModerate; relies on targeted CID MS2
Sensitivity High (Low ppb range)Ultra-High (ppt to low ppb range)
Best Used For Isomer differentiation, unknown identificationHigh-throughput quantification, biological matrices

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The inclusion of specific internal standards and derivatization checks ensures the integrity of the acquired data.

Protocol A: GC-EI-MS Analysis (TMS Derivatization)

Because free carboxylic acids interact with the active sites of GC columns (causing peak tailing), derivatization is mandatory for optimal chromatographic resolution[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 2-cyclopropylcyclohexane-1-carboxylic acid in 1 mL of anhydrous pyridine.

  • Derivatization: Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS.

  • Incubation: Heat the mixture in a sealed autosampler vial at 70°C for 30 minutes. Validation Check: The solution should remain clear. The presence of a precipitate indicates moisture contamination.

  • GC Conditions:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Conditions: Electron Ionization at 70 eV. Scan range m/z 50–500.

  • Data Analysis: Look for the TMS-derivative molecular ion at m/z 240, and the characteristic

    
     peak at m/z 225.
    
Protocol B: LC-ESI-MS/MS Analysis (Negative Ion Mode)

For rapid quantification without derivatization, LC-MS/MS in negative electrospray ionization mode exploits the acidic nature of the carboxyl group.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample to 1 µg/mL in Methanol:Water (50:50, v/v).

  • LC Conditions:

    • Column: C18 Reverse Phase (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

  • MS Conditions:

    • Polarity: Negative ESI.

    • Capillary Voltage: 2.5 kV.

    • Desolvation Temperature: 350°C.

  • Tandem MS (CID): Isolate the

    
     precursor ion at m/z 167. Apply a collision energy ramp (15–35 eV) using Argon as the collision gas.
    
  • Data Analysis: Monitor the transition m/z 167

    
     123 (loss of CO₂) as the primary quantitative quantifier ion.
    

Workflow Sample 2-Cyclopropylcyclohexane- 1-carboxylic acid GC_Prep TMS Derivatization (BSTFA + TMCS) Sample->GC_Prep LC_Prep Dilution in MeOH/H2O Sample->LC_Prep GC_Ion Electron Ionization (EI, 70 eV) GC_Prep->GC_Ion LC_Ion Electrospray Ionization (ESI-, Soft) LC_Prep->LC_Ion GC_MS Quadrupole MS (Fragment Profiling) GC_Ion->GC_MS LC_MS HR-MS/MS (CID) (Targeted MS2) LC_Ion->LC_MS

Caption: Comparative experimental workflows for GC-EI-MS and LC-ESI-MS/MS analysis.

Quantitative Data Summary

The table below summarizes the diagnostic fragment ions expected for the underivatized molecule under standard EI conditions, providing a reference for spectral interpretation.

Table 2: Diagnostic Fragment Ions (EI-MS, 70 eV)
m/z ValueIon TypeNeutral LossMechanistic Origin
168

NoneIntact molecular ion (typically low abundance).
151

17 Da (

OH)

-cleavage of the carboxylic acid hydroxyl group.
150

18 Da (H₂O)Dehydration via cyclic transition state[2].
140

28 Da (C₂H₄)Ring opening of the cyclopropyl group and expulsion of ethylene[5].
127

41 Da (

C₃H₅)
Direct cleavage of the cyclopropyl substituent[6].
123

45 Da (

COOH)

-cleavage of the entire carboxylic acid moiety[3].

References

  • JoVE. "Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation." Journal of Visualized Experiments. Available at:[Link]

  • Miami University. "Mass Spectrometry: Fragmentation." MiamiOH.edu. Available at:[Link]

  • PubMed. "Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway." National Institutes of Health. Available at:[Link]

  • Doc Brown's Chemistry. "Mass spectrum of cyclopropane C3H6 fragmentation pattern." DocBrown.info. Available at: [Link]

  • Chromatography Online. "Profiling Free Naphthenic Acids in Produced Water Using Gas Chromatography Coupled to High-Resolution Accurate Mass–Mass Spectrometry (GC–HRAM-MS)." LCGC International. Available at:[Link]

Sources

Validation

analytical standards for 2-Cyclopropylcyclohexane-1-carboxylic acid

As a Senior Application Scientist, evaluating and establishing analytical standards for alicyclic building blocks requires moving beyond routine area-normalization techniques. 2-Cyclopropylcyclohexane-1-carboxylic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating and establishing analytical standards for alicyclic building blocks requires moving beyond routine area-normalization techniques. 2-Cyclopropylcyclohexane-1-carboxylic acid (CAS: 1512893-46-7) presents a distinct metrological challenge: it lacks a UV-absorbing chromophore, possesses multiple stereocenters (at C1, C2, and the cyclopropyl linkage), and exhibits potential volatility depending on its protonation state.

To ensure scientific integrity in drug development and synthetic scaling, we cannot rely on standard UV-HPLC. This guide objectively compares the analytical methodologies and standard grades required to validate 2-Cyclopropylcyclohexane-1-carboxylic acid, providing researchers with self-validating protocols grounded in metrological causality.

Comparative Analysis of Standard Grades

When sourcing or synthesizing an analytical standard for 2-Cyclopropylcyclohexane-1-carboxylic acid, the "grade" dictates the rigorousness of the analytical orthogonal testing applied. Table 1 compares the performance and validation metrics of available standard alternatives.

Table 1: Performance Comparison of Analytical Standard Grades

Grade CategoryAnalytical TraceabilityPurity Assessment MethodStereochemical ValidationExpanded Uncertainty (

)
Best Use Case
Certified Reference Material (CRM) SI-traceable (ISO 17034)qNMR (Internal Standard)Fully resolved (Diastereomeric & Enantiomeric)

Metrological calibration, IND/NDA regulatory submissions.
Secondary Working Standard Traceable to CRMHPLC-CAD / GC-MSDiastereomeric ratio confirmed

Routine batch release, daily QC, yield calculations.
Research Grade Non-traceableArea % by GC-FIDUnspecified mixture of isomers

Early-stage synthesis, proof-of-concept screening.

Core Analytical Workflows & Methodologies

To elevate a Research Grade material to a Working Standard or CRM, a multi-dimensional analytical approach is required. The following protocols are designed as self-validating systems, ensuring that every source of uncertainty is accounted for.

Workflow A: Absolute Purity Determination via qNMR

The Causality: Traditional chromatographic purity relies on 100% area normalization, which dangerously assumes all impurities elute and share the same detector response factor. Because 2-Cyclopropylcyclohexane-1-carboxylic acid lacks a chromophore, UV area normalization is fundamentally invalid. Quantitative NMR (qNMR) bypasses this by comparing the integration of the analyte's protons against an SI-traceable internal standard, providing an absolute mass fraction regardless of structural similarity .

Protocol:

  • Sample Preparation: Accurately co-weigh ~15 mg of 2-Cyclopropylcyclohexane-1-carboxylic acid and ~10 mg of an SI-traceable internal standard (e.g., TraceCERT Ethyl para-hydroxybenzoate) using a microbalance (

    
     mg).
    
  • Solvation: Dissolve the mixture in 600 µL of highly pure DMSO-

    
     (containing 0.03% TMS as a chemical shift reference).
    
  • Acquisition Parameters:

    • Execute a

      
       excitation pulse to maximize signal-to-noise.
      
    • Critical Step: Set the relaxation delay (

      
      ) to at least 
      
      
      
      (longitudinal relaxation time) of the slowest relaxing proton. For alicyclic ring protons,
      
      
      seconds is required to ensure complete magnetization recovery and prevent artificially low integrations.
  • Integration & Calculation: Integrate the well-resolved

    
    -proton of the cyclohexane ring (adjacent to the carboxylic acid) against the aromatic protons of the internal standard. Calculate absolute purity using the standard qNMR mass-balance equation.
    
  • Self-Validation: Run the sample in triplicate. The relative standard deviation (RSD) of the calculated purity must be

    
    .
    
Workflow B: Orthogonal Impurity Profiling via HPLC-CAD

The Causality: While qNMR provides absolute purity, it lacks the sensitivity to detect trace organic impurities (


). Because aliphatic carboxylic acids are "invisible" to standard UV detectors, Charged Aerosol Detection (CAD) is mandatory. CAD measures the charge transferred to aerosol particles after solvent evaporation, providing a near-universal response independent of chemical structure .

Protocol:

  • Column Selection: Use a mixed-mode or highly retentive reversed-phase column (e.g., C18 with polar end-capping,

    
     mm, 1.7 µm) to retain the polar carboxylic acid.
    
  • Mobile Phase:

    • Eluent A: 0.1% Formic acid in Water (maintains the analyte in its neutral, protonated state to prevent peak tailing).

    • Eluent B: 0.1% Formic acid in Acetonitrile.

  • Gradient & Compensation: Run a gradient from 5% to 95% B over 15 minutes.

    • Critical Step: Because CAD response varies with the organic content of the mobile phase, implement an inverse-gradient post-column makeup flow to maintain a constant solvent composition entering the nebulizer.

  • Detection: Set the CAD evaporator temperature to

    
    C to prevent the semi-volatile short-chain aliphatic impurities from evaporating before detection.
    
  • Self-Validation: Inject a known concentration of a structurally unrelated surrogate standard (e.g., octanoic acid) at the Limit of Quantitation (LOQ, 0.05%). The signal-to-noise ratio must exceed 10:1.

Workflow C: Stereochemical Resolution via Derivatized GC-MS

The Causality: 2-Cyclopropylcyclohexane-1-carboxylic acid contains multiple chiral centers, yielding cis/trans diastereomers and their respective enantiomers. Liquid chromatography struggles to resolve these without extensive method development. Gas Chromatography coupled with Mass Spectrometry (GC-MS) on a chiral stationary phase provides superior peak capacity, but the free carboxylic acid will hydrogen-bond and smear on the GC column. Derivatization is required.

Protocol:

  • Derivatization: React 5 mg of the standard with 1 mL of Boron trifluoride-methanol solution (

    
    , 14%) at 
    
    
    
    C for 30 minutes to convert the acid into a volatile methyl ester.
  • Extraction: Quench with water and extract the methyl ester into 1 mL of high-purity hexane.

  • Chromatography: Inject 1 µL into a GC-MS equipped with a cyclodextrin-based chiral capillary column (e.g.,

    
    -DEX, 30 m 
    
    
    
    0.25 mm).
  • Thermal Program: Isothermal hold at

    
    C for 5 minutes, ramp at 
    
    
    
    C/min to
    
    
    C to ensure baseline resolution of all stereoisomers.
  • Self-Validation: The mass spectrum of each resolved peak must display the characteristic molecular ion (

    
     for the methyl ester) and the base peak corresponding to the loss of the cyclopropyl group, confirming that the peaks are isomers and not unrelated impurities.
    

Visualizing the Analytical Logic

The following diagrams map the systemic logic required to validate this specific alicyclic standard.

G A Raw Material (2-Cyclopropylcyclohexane- 1-carboxylic acid) B qNMR (Absolute Purity) A->B SI Traceability C HPLC-CAD (Trace Impurities) B->C Mass Balance D Derivatized GC-MS (Stereoisomer Ratio) C->D Isomeric Check E Certified Reference Material (CRM) D->E Final Certification

Analytical workflow for certifying 2-Cyclopropylcyclohexane-1-carboxylic acid standards.

DecisionTree N1 Impurity Detected in Crude Material? N2 Is it UV Active at 210-254 nm? N1->N2 Yes N3 Pass as High Purity (>99.5%) N1->N3 No N4 Aromatic/Conjugated Impurity (Quantify via HPLC-UV) N2->N4 Yes N5 Aliphatic/Isomeric Impurity (Quantify via HPLC-CAD / GC) N2->N5 No

Decision tree for identifying impurities in non-chromophoric alicyclic carboxylic acids.

References

  • Absolute Purity Determination of a Hygroscopic Substance Using Quantitative NMR (qNMR) Chemical and Pharmaceutical Bulletin (National Institute of Health Sciences, Japan). URL:[Link]

  • Ion-exclusion chromatography and Charged Aerosol Detection for Aliphatic Carboxylic Acids ResearchGate (Analytical Overviews on HPLC-CAD). URL:[Link]

  • 2-cyclopropylcyclohexane-1-carboxylic acid (C10H16O2) - Compound Summary and Mass Spectrometry Profiling PubChemLite / Université du Luxembourg. URL:[Link](Note: Sourced via PubChemLite structural database)

Comparative

chromatographic purity assay for 2-Cyclopropylcyclohexane-1-carboxylic acid

Title: Chromatographic Purity Assay for 2-Cyclopropylcyclohexane-1-carboxylic Acid: A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter the analytical hurdle of quantifying impuriti...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chromatographic Purity Assay for 2-Cyclopropylcyclohexane-1-carboxylic Acid: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter the analytical hurdle of quantifying impurities in complex alicyclic compounds. 2-Cyclopropylcyclohexane-1-carboxylic acid presents a classic chromatographic challenge: it lacks a conjugated π-system, meaning it has negligible UV absorbance above 210 nm. Relying on traditional HPLC-UV for this molecule leads to a fragile, non-validating assay plagued by baseline drift, solvent interference, and poor sensitivity. Furthermore, the molecule possesses multiple stereocenters (at C1 and C2), requiring high-resolution separation to distinguish diastereomeric and enantiomeric impurities.

To establish a robust, self-validating purity assay, we must pivot away from UV detection and evaluate mass-sensitive modalities. This guide objectively compares the two premier alternatives for non-chromophoric acids: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).

Comparative Overview of Analytical Modalities

To objectively select the best approach, we must weigh the inherent detection mechanisms against the physiochemical properties of the target molecule.

Table 1: Performance Comparison of Purity Assays for 2-Cyclopropylcyclohexane-1-carboxylic acid

ParameterHPLC-UV (Low Wavelength)GC-FID (Derivatized)HPLC-CAD (Salt Formation)
Detection Mechanism Chromophore absorbanceCarbon ion generationAerosol particle scattering
Sensitivity (LOD) Poor (~0.1 - 0.5%)Excellent (<0.01%)Excellent (~0.02%)
Sample Preparation Direct injectionMethylation requiredDirect injection
Response Uniformity Highly variablePredictable (carbon-based)Universal (mass-based)
Diastereomer Resolution ModerateVery HighHigh
Overall Recommendation Not RecommendedIdeal for high-throughputIdeal for direct analysis

Expert Insight: The Causality of Method Design

1. The GC-FID Pathway and the Tailing Phenomenon: While GC-FID offers exceptional resolution for cycloalkanes, free carboxylic acids bind strongly to residual active sites (silanol groups) on conventional non-polar GC columns, resulting in severe peak tailing and poor recovery at low concentrations[1]. To circumvent this, the assay must include a derivatization step—typically converting the acid to a methyl ester using TMS-diazomethane. This caps the polar moiety, eliminating secondary interactions and yielding sharp, quantifiable peaks.

2. The HPLC-CAD Pathway and the Volatility Paradox: Charged Aerosol Detection (CAD) provides a universal response for non-volatile and semi-volatile analytes, independent of their chemical structure[2]. Optimized HPLC-CAD methods can reliably quantify impurities down to 0.02% relative to the main component[3]. However, 2-cyclopropylcyclohexane-1-carboxylic acid (MW ~168.2 g/mol ) is semi-volatile. If analyzed in a standard acidic mobile phase (e.g., 0.1% formic acid), the free acid partially evaporates in the CAD drift tube, causing erratic, non-uniform responses. The Solution: We exploit causality through salt formation. By utilizing a slightly basic volatile buffer (e.g., ammonium formate), we force the carboxylic acid into its deprotonated state. By forming a non-volatile complex (salt formation), the detected peak area for semi-volatile acids is multiplied, ensuring uniform response[4].

Experimental Workflows

To ensure these protocols function as self-validating systems, both methodologies incorporate specific system suitability and mass-balance checks.

Protocol A: HPLC-CAD (Intact Salt-Formation Method)

Best for: Direct analysis without chemical derivatization.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH adjusted to 6.5 with dilute ammonia). Causality: Ensures complete ionization of the carboxylic acid to prevent evaporative loss in the detector.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

Step 2: Chromatographic Conditions

  • Column: High-coverage C18 column (e.g., 150 x 4.6 mm, 3 µm) to retain the polar salt.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • CAD Settings: Evaporator temperature set to 35°C (Low temp mode to further protect semi-volatile salts).

Step 3: Self-Validation & Execution

  • Inject a known concentration of a structurally similar internal standard (e.g., cyclohexanecarboxylic acid). A consistent, equimolar response factor between the internal standard and the target analyte validates the salt-formation efficiency and confirms the detector's universal mass response.

Protocol B: GC-FID (Derivatization Method)

Best for: Maximum resolution of cis/trans diastereomers.

Step 1: Derivatization (Methyl Esterification)

  • Dissolve 10 mg of 2-cyclopropylcyclohexane-1-carboxylic acid in 1 mL of Methanol:Toluene (1:1).

  • Add 2.0 M TMS-diazomethane in hexanes dropwise until a yellow color persists (indicating excess reagent).

  • Stir for 15 minutes at room temperature. Quench with a drop of acetic acid, then evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 1 mL of GC-grade hexane.

Step 2: Chromatographic Conditions

  • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • Injector/Detector: 250°C / 280°C. Split ratio 20:1.

Step 3: Self-Validation & Execution

  • The absolute absence of a broad, tailing peak in the chromatogram acts as an internal validation, confirming 100% derivatization efficiency. The FID response is directly proportional to the carbon count, allowing for highly accurate relative area% quantification of impurities.

Decision Matrix Visualization

PurityAssayWorkflow A 2-Cyclopropylcyclohexane- 1-carboxylic acid B Chromophore Check: UV Absorbance? A->B C No Strong Chromophore (<210 nm only) B->C Confirmed D GC-FID Pathway C->D High Volatility Tolerance E HPLC-CAD Pathway C->E Direct Analysis Preferred F Derivatization (TMS-Diazomethane) to Methyl Ester D->F Prevent Peak Tailing G Salt Formation (Ammonium Formate) to Non-Volatile Salt E->G Enhance CAD Response H High-Resolution Separation of Diastereomers & Impurities F->H G->H

Workflow decision matrix for purity assay of non-chromophoric alicyclic carboxylic acids.

Conclusion

For the purity assessment of 2-cyclopropylcyclohexane-1-carboxylic acid, traditional UV methods are analytically unsound. The choice between GC-FID and HPLC-CAD hinges on laboratory infrastructure and sample throughput needs. GC-FID provides unparalleled resolution of stereoisomers but demands rigorous derivatization. Conversely, HPLC-CAD offers a streamlined, direct-injection workflow, provided the analyst understands the causality of salt formation to mitigate volatility. Both pathways, when executed with the self-validating steps outlined above, guarantee high-fidelity purity data.

References

1.[3] Development of HPLC-CAD method for simultaneous quantification of nine related substances in ursodeoxycholic acid and identification of two unknown impurities by HPLC-Q-TOF-MS. PMC - NIH. 2.[4] HPLC-CAD Response Factors. Thermo Fisher Scientific - US. 3.[2] Material Identification by HPLC with Charged Aerosol Detection. LCGC International. 4.[1] Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. Scholaris.ca.

Sources

Validation

Distinguishing cis- and trans-2-Cyclopropylcyclohexane-1-carboxylic Acid by NMR: A Technical Comparison Guide

For researchers and drug development professionals, the precise stereochemical assignment of substituted cyclohexanes is a critical quality control step. In the case of 2-cyclopropylcyclohexane-1-carboxylic acid, disting...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise stereochemical assignment of substituted cyclohexanes is a critical quality control step. In the case of 2-cyclopropylcyclohexane-1-carboxylic acid, distinguishing between the cis (1R,2S / 1S,2R) and trans (1R,2R / 1S,2S) isomers requires a robust analytical approach.

This guide objectively compares the diagnostic performance of primary Nuclear Magnetic Resonance (NMR) techniques—1D


H NMR coupling constants, 2D NOESY, and 

C NMR—and provides a self-validating experimental protocol to ensure unambiguous isomer identification.

Conformational Causality: The Steric Driving Forces

To understand why specific NMR techniques are effective, we must first establish the causality between the molecule's steric bulk and its favored chair conformations. The conformational preference of a substituted cyclohexane is dictated by the A-values (the free energy difference between the equatorial and axial positions) of its substituents [1].

  • Cyclopropyl Group: Possesses an A-value of approximately 2.1 kcal/mol, making it highly sterically demanding.

  • Carboxylic Acid (-COOH): Possesses a lower A-value of approximately 1.4 kcal/mol.

Because the cyclopropyl group is bulkier, it acts as the conformational anchor.

  • In the trans-isomer , both substituents can simultaneously occupy the equatorial positions, resulting in a highly stable diequatorial (e,e) chair conformation.

  • In the cis-isomer , one group must be axial and the other equatorial (a,e). Driven by the higher A-value of the cyclopropyl group, the molecule predominantly adopts the chair conformation where the cyclopropyl group is equatorial and the -COOH group is forced into the axial position.

ConformationalCausality Start 2-Cyclopropylcyclohexane-1-carboxylic acid Trans trans-Isomer (1R,2R or 1S,2S) Start->Trans Cis cis-Isomer (1R,2S or 1S,2R) Start->Cis TransConf Diequatorial (e,e) Chair Both substituents equatorial Trans->TransConf Steric minimization CisConf Axial-Equatorial (a,e) Chair Cyclopropyl (e) / COOH (a) Cis->CisConf A-value dictates Cyclopropyl (e) TransProtons H1 & H2 are Axial-Axial (a,a) Dihedral Angle ≈ 180° TransConf->TransProtons CisProtons H1 & H2 are Equatorial-Axial (e,a) Dihedral Angle ≈ 60° CisConf->CisProtons

Caption: Conformational pathways determining the spatial relationship of H1 and H2 protons.

Comparative Analysis of NMR Techniques

To distinguish these isomers, we compare three distinct NMR parameters. Each offers unique advantages depending on the purity and complexity of the sample.

A. 1D H NMR ( Coupling): The First-Line Diagnostic

The most direct and quantitative method relies on the vicinal coupling constant (


) between the protons at C1 (H1) and C2 (H2). The magnitude of this coupling is governed by the Karplus equation, which correlates 

with the dihedral angle between the protons [2].
  • trans-Isomer: In the (e,e) conformation, H1 and H2 are both axial (a,a). This creates a dihedral angle of ~180°, resulting in a large coupling constant (9–12 Hz) .

  • cis-Isomer: In the (a,e) conformation, H1 is equatorial and H2 is axial (e,a). The dihedral angle is ~60°, yielding a small coupling constant (3–5 Hz) .

  • Performance Note: While highly diagnostic, 1D

    
    H NMR can suffer from signal overlap in the aliphatic region (1.0–2.5 ppm), sometimes obscuring the multiplet structure necessary to extract the exact 
    
    
    
    -value.
B. 2D NOESY: The Spatial Resolution Alternative

When 1D signals overlap, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) serves as an orthogonal alternative that relies on through-space dipole-dipole interactions rather than through-bond coupling.

  • trans-Isomer: The axial H1 and axial H2 protons point in opposite directions (antiperiplanar). Their internuclear distance exceeds 3.0 Å, meaning no strong NOE cross-peak will be observed between them.

  • cis-Isomer: The equatorial H1 and axial H2 protons are gauche to one another, with an internuclear distance of ~2.5 Å. This proximity generates a strong NOE cross-peak .

C. C NMR: The Steric Compression Confirmation

C NMR provides a supporting diagnostic layer via the 

-gauche effect [3]. An axial substituent sterically compresses the electron clouds of the

-carbons (C3 and C5 of the cyclohexane ring), shielding them and shifting their resonance upfield.
  • trans-Isomer: Lacks axial substituents; C3 and C5 appear at standard equatorial chemical shifts.

  • cis-Isomer: The axial -COOH group induces a

    
    -gauche effect, shifting the C3 and C5 signals 2–5 ppm upfield  relative to the trans-isomer.
    
Quantitative Data Summary
NMR Parametertrans-Isomer (e,e)cis-Isomer (a,e)Diagnostic Confidence
Dihedral Angle (H1-H2) ~180° (antiperiplanar)~60° (gauche)N/A

Coupling
9 – 12 Hz (Large)3 – 5 Hz (Small)High (if resolved)
NOESY (H1 to H2) Absent / Very WeakStrong Cross-PeakVery High

C NMR (C3 & C5)
Downfield (Unshielded)Upfield (

-gauche shielded)
Moderate (Comparative)

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. It includes internal calibration steps to guarantee that a "negative" NOE result in the trans-isomer is a true structural feature and not an artifact of poor instrument tuning.

Step 1: Sample Preparation & Degassing

  • Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Causality: Transfer to a 5 mm NMR tube and degas the sample using three freeze-pump-thaw cycles. Dissolved paramagnetic oxygen accelerates

    
     relaxation, which can quench NOE signals and lead to false negatives.
    

Step 2: 1D


H NMR Acquisition & Pulse Calibration 
  • Insert the sample into a

    
     400 MHz NMR spectrometer. Lock and shim the magnetic field.
    
  • Internal Validation: Calibrate the 90° pulse width (

    
    ) specifically for this sample. Do not rely on default solvent parameters. An accurate 90° pulse is critical for optimal NOESY mixing.
    
  • Acquire a standard 1D

    
    H spectrum (16–32 scans, relaxation delay 
    
    
    
    ).
  • Extract the

    
     coupling constant from the multiplet corresponding to the proton alpha to the carboxylic acid (~2.2–2.6 ppm).
    

Step 3: 2D NOESY Acquisition & Mixing Time Optimization

  • Set up a 2D NOESY experiment using the calibrated 90° pulse.

  • Internal Validation: Run a quick 1D NOE or a truncated 2D NOESY with a mixing time (

    
    ) of 300 ms. Check the diagonal-to-cross-peak intensity ratio. If spin diffusion is observed (linear relay of NOEs), reduce 
    
    
    
    to 200 ms.
  • Acquire the full 2D NOESY spectrum (e.g., 2048 x 256 increments, 16 scans per increment).

  • Process with a squared sine-bell window function and phase correct in both dimensions. Analyze the cross-peaks between H1 and H2.

NMRWorkflow Acquire Acquire 1D 1H & 2D NOESY Spectra AnalyzeJ Extract 3J(H1-H2) Coupling Constant Acquire->AnalyzeJ LargeJ Large Coupling (9-12 Hz) Indicates a,a protons AnalyzeJ->LargeJ > 9 Hz SmallJ Small Coupling (3-5 Hz) Indicates e,a protons AnalyzeJ->SmallJ < 5 Hz CheckNOE1 Evaluate NOESY Cross-Peaks LargeJ->CheckNOE1 CheckNOE2 Evaluate NOESY Cross-Peaks SmallJ->CheckNOE2 NoNOE No H1-H2 NOE (Distance > 3.0 Å) CheckNOE1->NoNOE StrongNOE Strong H1-H2 NOE (Distance ≈ 2.5 Å) CheckNOE2->StrongNOE TransResult trans-Isomer Confirmed NoNOE->TransResult CisResult cis-Isomer Confirmed StrongNOE->CisResult

Caption: Logical NMR workflow for unambiguously identifying cis and trans isomers.

References

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" . Master Organic Chemistry. Available at:[Link]

  • 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH: The Karplus Equation . Organic Chemistry Data. Available at:[Link]

Safety & Regulatory Compliance

Safety

2-Cyclopropylcyclohexane-1-carboxylic acid proper disposal procedures

Comprehensive Operational Guide: 2-Cyclopropylcyclohexane-1-carboxylic Acid Proper Disposal Procedures As a building block in drug discovery and complex chemical synthesis, 2-Cyclopropylcyclohexane-1-carboxylic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: 2-Cyclopropylcyclohexane-1-carboxylic Acid Proper Disposal Procedures

As a building block in drug discovery and complex chemical synthesis, 2-Cyclopropylcyclohexane-1-carboxylic acid (CAS: 1512893-46-7) requires precise handling and disposal protocols[1]. Because it features a reactive carboxylic acid functional group, improper disposal can lead to equipment corrosion, environmental contamination, and dangerous chemical incompatibilities.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe accumulation, neutralization, and disposal of this compound.

Chemical Hazard Profiling & Causality

To design an effective disposal strategy, one must first understand the physicochemical behavior of the target molecule. 2-Cyclopropylcyclohexane-1-carboxylic acid is a lipophilic organic acid. While not as aggressively corrosive as mineral acids (e.g., hydrochloric or sulfuric acid), it still presents significant hazards if mismanaged.

  • Corrosivity to Metals: The acidic proton can slowly react with metal containers, generating flammable hydrogen gas and compromising the structural integrity of the vessel[2].

  • Incompatibility: It must be strictly segregated from strong bases, oxidizing agents, and reducing agents to prevent uncontrolled exothermic reactions[3].

Quantitative Data Summary: Waste Accumulation & Handling Parameters

ParameterSpecificationScientific Rationale
Liquid Headspace 20% - 30% (approx. 1 inch)Accommodates vapor expansion and prevents pressure-induced container rupture[2][4].
Accumulation Time Max 6 to 9 monthsPrevents chemical degradation into highly hazardous by-products over time[4][5].
Full Container Removal Within 3 daysMinimizes exposure risk in the Satellite Accumulation Area (SAA)[3].
Spill Flush Time 15 minutesEnsures complete dilution and removal of corrosive acids from skin/eyes[5].

Pre-Disposal: Satellite Accumulation Area (SAA) Protocols

Before executing specific disposal workflows, the laboratory's Satellite Accumulation Area (SAA) must be properly configured. The SAA is the designated zone where hazardous waste is temporarily stored before Environmental Health and Safety (EHS) extraction.

SAA_Workflow start Waste Generation (2-Cyclopropylcyclohexane-1-carboxylic acid) check_state Determine Physical State start->check_state liquid Liquid Waste (e.g., Solvent Mixture) check_state->liquid solid Solid Waste (e.g., Contaminated PPE/Vials) check_state->solid liq_container Compatible Liquid Container (Glass/HDPE, <80% full) liquid->liq_container sol_container Solid Waste Container (Fiberboard drum/Plastic bucket) solid->sol_container labeling Attach Hazardous Waste Tag (List all constituents) liq_container->labeling sol_container->labeling storage Store in SAA (Secondary Containment) labeling->storage pickup Request EHS Pickup (Before 9 months/full) storage->pickup

Workflow for accumulation and EHS pickup of 2-Cyclopropylcyclohexane-1-carboxylic acid waste.

Procedural Workflows: Step-by-Step Disposal

Do not dispose of this chemical down the sink or intentionally evaporate it in a fume hood[5]. Follow the appropriate protocol based on the physical state of the waste.

Protocol A: Liquid Waste Disposal (Solvent Mixtures)

Objective: Safely contain and prepare liquid organic acid waste for EHS extraction.

  • Material Compatibility Check : Select a high-density polyethylene (HDPE) or glass container. Causality: Organic acids can slowly corrode metal containers, leading to structural failure and the generation of flammable hydrogen gas[2].

  • Fume Hood Transfer : Operating inside a certified chemical fume hood, carefully decant the waste solution into the chosen container.

  • Headspace Calibration : Cease filling when the container reaches 70-80% capacity. Causality: Leaving 20-30% headspace allows for vapor expansion during ambient temperature fluctuations, preventing pressure buildup[4].

  • Primary Sealing : Seal the container with a compatible, intact screw-cap. Do not use rubber stoppers, corks, or parafilm, as these do not provide a hermetic seal against organic vapors[4][6].

  • Hazard Labeling : Affix a standard Hazardous Waste tag immediately. Explicitly list "2-Cyclopropylcyclohexane-1-carboxylic acid" and any associated solvents, ensuring the percentages total exactly 100%[2].

  • Self-Validation Step : After 24 hours of storage in the SAA, visually inspect the container for bulging or vapor leaks. A stable container profile validates the absence of incompatible exothermic reactions.

Protocol B: Solid Waste Segregation (Contaminated Labware)

Objective: Isolate solid materials contaminated with the target carboxylic acid to prevent cross-contamination.

  • Phase Segregation : Strictly separate liquid-containing vials from solid waste debris. Causality: Mixing phases complicates incineration processes and increases the risk of unexpected chemical leaching[2].

  • Collection : Deposit contaminated gloves, paper towels, and empty vials into a 5-gallon plastic bucket or a 30-gallon fiberboard drum lined with a heavy-duty plastic liner[2].

  • Labeling : Attach a Hazardous Waste tag identifying the contents as "Solid debris contaminated with 2-Cyclopropylcyclohexane-1-carboxylic acid."

  • Self-Validation Step : Ensure the drum lid is securely clamped. Verify that no free liquids are pooling at the bottom of the liner before final sealing. Once full, request an EHS pickup within 3 days[3].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent inhalation exposure and surface corrosion.

Spill_Response spill Spill Detected assess Assess Volume & Hazard spill->assess large Large Spill (>1 L) or Highly Concentrated assess->large small Small Spill (<1 L) and Low Inhalation Risk assess->small evacuate Evacuate Area & Call EHS/911 large->evacuate ppe Don Appropriate PPE (Nitrile gloves, goggles, coat) small->ppe neutralize Neutralize/Absorb (Sodium bicarbonate/Absorbent) ppe->neutralize collect Collect in Solid Waste Container neutralize->collect label Label as Hazardous Waste & Request Pickup collect->label

Decision tree for responding to 2-Cyclopropylcyclohexane-1-carboxylic acid laboratory spills.

Step-by-Step Remediation:

  • Risk Assessment : Determine the spill volume. If the spill exceeds 1 liter, takes longer than 15 minutes to clean, or involves highly concentrated material, evacuate the laboratory immediately and contact EHS[5].

  • PPE Donning : For minor spills (<1 L), equip heavy-duty nitrile gloves, splash goggles, and a lab coat[5].

  • Neutralization : Apply a weak base, such as sodium bicarbonate powder, directly to the spill starting from the perimeter and working inward. Causality: The weak base neutralizes the carboxylic acid through a controlled acid-base reaction, producing harmless carbon dioxide gas and water, circumventing the explosive exothermic reactions caused by strong bases.

  • Absorption & Collection : Once bubbling ceases (indicating complete neutralization), use inert absorbent pads to collect the residue. Place all materials into a solid hazardous waste container[5].

  • Self-Validation Step : Test the cleaned surface with pH paper. A neutral pH (7.0) validates that the acid has been completely removed and the area is safe for normal operations.

References

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University EHS.

  • 2-Cyclopropylcyclohexane-1-carboxylic acid Product Properties | Sigma-Aldrich.

  • Laboratory Waste Management | University of Florida EHS.

  • Laboratory Chemical Waste Guidelines | Stanford University Environmental Health & Safety.

  • Hazardous Chemical Waste Disposal | University of Toronto Environmental Protection Services.

  • Chemical Waste Management | University of Texas at Austin EHS.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.